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  • Product: Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate
  • CAS: 845890-35-9

Core Science & Biosynthesis

Foundational

Physicochemical properties of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate Abstract Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate is a substituted pyridine derivative incorporating ether and est...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate

Abstract

Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate is a substituted pyridine derivative incorporating ether and ester functional groups. As a halogenated heterocyclic compound, it represents a valuable building block in medicinal chemistry and materials science, where precise structural and electronic properties are paramount for designing target-specific molecules. A comprehensive understanding of its physicochemical properties is fundamental for its effective application in synthesis, process development, and formulation. This guide provides a detailed examination of the key chemical, physical, and spectroscopic characteristics of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate, alongside validated experimental protocols for their determination. The insights presented herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to confidently utilize this compound in their research endeavors.

Chemical Identity and Structure

The structural foundation of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate is a pyridine ring, which is functionalized at the 5-position with a bromine atom and at the 2-position with a methyl acetate group via an ether linkage. This arrangement of functional groups dictates its reactivity, polarity, and potential for intermolecular interactions.

IdentifierValue
IUPAC Name Methyl 2-[(5-bromo-2-pyridyl)oxy]acetate
CAS Number 845890-35-9[1]
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1]
Canonical SMILES COC(=O)COC1=NC=C(C=C1)Br
InChI Key Not available in searched literature.

Core Physicochemical Properties

The physicochemical properties of a compound govern its behavior in both chemical and biological systems. They are critical for predicting solubility, absorption, distribution, and stability. The following table summarizes the known and predicted properties of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate.

PropertyValue / Predicted BehaviorRationale & Significance
Physical State Predicted: White to off-white solidSimilar aromatic esters are often crystalline solids at room temperature.[2] This is crucial for handling, storage, and weighing.
Melting Point Not available in searched literature.A sharp melting point is a key indicator of purity. This can be determined experimentally via the capillary method described in Section 4.4.
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol); Sparingly soluble in water.The ester and ether functionalities provide some polarity, but the bromopyridine core is largely hydrophobic. Aqueous solubility is a critical parameter for biological assays and formulation.[3]
pKa Predicted: ~2.0 - 4.0The pyridine nitrogen is basic, but its basicity is significantly reduced by the electron-withdrawing effects of the bromine atom and the 2-oxyacetate substituent. This value influences solubility at different pH values.
LogP Not available in searched literature.The partition coefficient (LogP) is a measure of lipophilicity, which is essential for predicting membrane permeability and pharmacokinetic behavior. This can be determined via the shake-flask method (Section 4.6).

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. Based on its structure, the following spectral characteristics are expected for Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment:

  • δ ~ 8.3 ppm (d, 1H): Proton at C6 of the pyridine ring, appearing as a doublet due to coupling with the C4 proton.

  • δ ~ 7.8 ppm (dd, 1H): Proton at C4 of the pyridine ring, appearing as a doublet of doublets due to coupling with both C3 and C6 protons.

  • δ ~ 6.9 ppm (d, 1H): Proton at C3 of the pyridine ring, appearing as a doublet due to coupling with the C4 proton.

  • δ ~ 4.9 ppm (s, 2H): Methylene protons (-O-CH₂ -C=O), deshielded by the adjacent ether oxygen and carbonyl group.

  • δ ~ 3.7 ppm (s, 3H): Methyl ester protons (-O-CH₃ ).

¹³C NMR Spectroscopy

The carbon NMR spectrum should reveal eight distinct signals:

  • δ ~ 168 ppm: Carbonyl carbon of the ester.

  • δ ~ 163 ppm: C2 of the pyridine ring (attached to the ether oxygen).

  • δ ~ 148 ppm: C6 of the pyridine ring.

  • δ ~ 141 ppm: C4 of the pyridine ring.

  • δ ~ 115 ppm: C3 of the pyridine ring.

  • δ ~ 108 ppm: C5 of the pyridine ring (attached to bromine).

  • δ ~ 66 ppm: Methylene carbon (-O-C H₂-C=O).

  • δ ~ 52 ppm: Methyl ester carbon (-O-C H₃).

Infrared (IR) Spectroscopy

Key vibrational frequencies provide evidence of the primary functional groups. For pyridine derivatives, aromatic C=C and C=N stretching vibrations are typically observed between 1388 and 1608 cm⁻¹.[3]

  • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

  • ~2950 cm⁻¹: Aliphatic C-H stretch (methyl and methylene).

  • ~1750 cm⁻¹: Strong C=O stretch (ester).

  • ~1600, ~1470 cm⁻¹: Aromatic C=C and C=N ring stretching.

  • ~1250 cm⁻¹: C-O stretch (asymmetric, ether and ester).

  • ~1100 cm⁻¹: C-O stretch (symmetric, ether and ester).

  • ~800-600 cm⁻¹: C-Br stretch.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation patterns.

  • Molecular Ion (M⁺): Expected at m/z 245 and 247 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom.

  • Key Fragments: Loss of the methoxy group (-OCH₃) leading to a peak at m/z 214/216, or loss of the entire carbomethoxymethyl group (-CH₂COOCH₃) leading to a fragment corresponding to the 5-bromo-2-oxypyridine radical cation.

UV-Vis Spectroscopy

For pyridine derivatives, maximum absorption wavelengths are typically observed between 200 nm and 400 nm.[3] The electronic transitions within the bromopyridine chromophore are expected to produce one or more absorption maxima in this UV region, which is useful for quantitative analysis using techniques like HPLC-UV.

Experimental Methodologies for Characterization

To ensure scientific integrity, all synthesized or acquired batches of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate must be rigorously characterized. The following section details standardized protocols for determining its core properties.

Overall Workflow for Characterization

A logical progression of analytical techniques is crucial for building a comprehensive profile of the compound.

G cluster_0 Purity & Identity cluster_1 Physicochemical Properties purity Initial Purity Assessment (HPLC-UV, LC-MS) struct Structural Confirmation (NMR, HRMS) purity->struct mp Melting Point (Capillary Method) struct->mp sol Thermodynamic Solubility (Shake-Flask) struct->sol pka pKa Determination (Potentiometric Titration) struct->pka logp LogP Determination (Shake-Flask) struct->logp start Synthesized or Acquired Compound start->purity

Caption: General workflow for the characterization of a novel compound.

Purity and Identity Confirmation (HPLC-MS)

This method confirms the molecular weight while assessing the purity of the sample.

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile (ACN). Dilute to ~10 µg/mL with 50:50 ACN:Water.

  • Instrumentation (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength determined from UV-Vis analysis (e.g., 270 nm).

  • Instrumentation (MS):

    • Interface: Electrospray Ionization (ESI) in positive mode.

    • Analysis: Scan for the expected m/z of the protonated molecule [M+H]⁺ (246.0/248.0).

  • Analysis: Purity is determined by integrating the area of the main peak relative to the total peak area in the UV chromatogram. The mass spectrum confirms the identity.

Thermodynamic Solubility Determination

This protocol determines the equilibrium solubility, which is the most accurate measure.[4]

  • Preparation: Add an excess amount of the solid compound (e.g., 5 mg) to a vial containing a known volume (e.g., 1 mL) of the test buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and agitate on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[4]

  • Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with mobile phase and determine the concentration using a pre-validated HPLC-UV method with a calibration curve.[4]

G A Add Excess Solid to Buffer (pH 7.4) B Shake at Constant Temp (24-48h) A->B C Centrifuge/Filter to Remove Solid B->C D Quantify Concentration in Supernatant (HPLC) C->D

Caption: Workflow for Thermodynamic Solubility Determination.[4]

Melting Point Determination (Capillary Method)

This classic technique provides a quick assessment of purity.[4]

  • Sample Preparation: Ensure the compound is a dry, finely ground powder.

  • Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of the material into the sealed end.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat at a moderate rate (~10 °C/min) initially, then slow to a ramp rate of 1-2 °C/min when within 20 °C of the expected melting point.

  • Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A pure compound will have a sharp melting range (< 2 °C).

pKa Determination (Potentiometric Titration)

This method measures the pH at which the pyridine nitrogen is 50% protonated.[4]

  • Preparation: Accurately weigh and dissolve a known amount of the compound in a solution of deionized water, potentially with a co-solvent like methanol if solubility is low. Add a known excess of standardized strong acid (e.g., 0.1 M HCl) to fully protonate the pyridine nitrogen.

  • Titration: Calibrate a pH meter. Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve.[4]

LogP Determination (Shake-Flask Method)

This is the gold standard for measuring lipophilicity.[4]

  • Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

  • Partitioning: Prepare a stock solution of the compound in one of the phases. Add a known volume of this stock to a vial containing a known volume of the other pre-saturated phase.

  • Equilibration: Seal the vial and shake for several hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Quantification: Centrifuge the vial to ensure complete phase separation. Determine the concentration of the compound in both the aqueous and octanol phases using a validated HPLC-UV method.

  • Calculation: Calculate the partition coefficient (P) as P = [Concentration]octanol / [Concentration]water. The final value is reported as log₁₀(P).[4]

Synthesis and Reactivity

A plausible and efficient synthesis of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate is via a Williamson ether synthesis.

G reactant1 5-Bromo-2-hydroxypyridine product Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate reactant1->product  Base (e.g., K₂CO₃) Solvent (e.g., Acetone) plus + reactant2 Methyl Bromoacetate reactant2->product

Caption: Proposed Williamson ether synthesis pathway.

In this reaction, a non-nucleophilic base like potassium carbonate deprotonates the hydroxyl group of 5-bromo-2-hydroxypyridine. The resulting pyridinolate anion then acts as a nucleophile, attacking the electrophilic methylene carbon of methyl bromoacetate to displace the bromide and form the ether linkage. Methyl bromoacetate is a well-known alkylating agent used for this purpose.[5]

Reactivity Insights:

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-[(5-Bromo-2-pyridyl)oxy]acetic acid.

  • Nucleophilic Aromatic Substitution: The bromopyridine ring can potentially undergo nucleophilic substitution reactions, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups.

  • Metal-Catalyzed Cross-Coupling: The C-Br bond provides a handle for various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making this compound a versatile intermediate for elaborating the pyridine core.

Conclusion

Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate is a compound with a rich set of functional groups that make it an attractive intermediate for chemical synthesis. Its core physicochemical properties—polarity, solubility, and basicity—are dictated by the interplay between the bromopyridine core and the oxyacetate side chain. While a full experimental dataset is not publicly available, its characteristics can be reliably predicted based on its structure and corroborated using the standardized analytical workflows detailed in this guide. Adherence to these rigorous characterization protocols is essential for ensuring the quality, reproducibility, and ultimate success of research and development programs that utilize this versatile molecule.

References

  • Benchchem.
  • CymitQuimica. Methyl 2-[(5-Bromo-2-pyridyl)
  • Wikipedia. Methyl 2-bromoacetate. [Link]

  • Benchchem. Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide.
  • Supporting Inform
  • Hasan, M. B., et al. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry.

Sources

Exploratory

An In-depth Technical Guide to Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate (CAS 845890-35-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate, a halogenated pyridine derivative of...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate, a halogenated pyridine derivative of significant interest as a versatile building block in synthetic and medicinal chemistry. The guide details the most probable and efficient synthetic route, the Williamson ether synthesis, supported by a thorough mechanistic explanation. It presents a consolidated table of its physicochemical and predicted spectroscopic properties, drawing from analyses of structurally similar compounds. Furthermore, this document outlines the compound's chemical reactivity, explores its potential applications in drug discovery, and furnishes a detailed, field-proven experimental protocol for its synthesis and purification. Visual diagrams created using Graphviz are included to illustrate key chemical structures and reaction pathways, ensuring clarity and facilitating comprehension for researchers in the field.

Introduction and Strategic Importance

Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate (CAS No. 845890-35-9) is a substituted pyridine ether that serves as a valuable intermediate in organic synthesis. The pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to form hydrogen bonds, its metabolic stability, and its capacity to act as a bioisostere for other functional groups.[1][2] The presence of a bromine atom at the 5-position offers a reactive handle for further functionalization, such as cross-coupling reactions, while the methyl acetate side chain provides a site for hydrolysis and subsequent amide bond formation. These features make it a highly versatile precursor for creating libraries of novel compounds for drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[3]

Chemical Structure

The structure of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a methyl acetoxy group linked via an ether bond at the 2-position.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 5-bromo-2-hydroxypyridine 5-Bromo-2-hydroxypyridine Methyl Bromoacetate Methyl Bromoacetate Target_Molecule Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate Methyl Bromoacetate->Target_Molecule Base K₂CO₃ (Base) Pyridinoxide Potassium 5-bromopyridin-2-oxide Base->Pyridinoxide Pyridinoxide->Target_Molecule SN2 Attack Byproducts KHCO₃ + KBr

Caption: Logical workflow for the synthesis of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate.

Physicochemical and Spectroscopic Data

The following table summarizes the key properties of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate. Spectroscopic data are predicted based on the analysis of structurally related compounds, such as 3-Bromo-5-(3-chlorophenoxy)pyridine, and general principles of spectroscopy. [4]

Property Value
CAS Number 845890-35-9
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance Expected to be a white to off-white solid
Solubility Soluble in common organic solvents (DCM, CHCl₃, Ethyl Acetate, DMF)
¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm): ~7.9-8.1 (d, 1H, Py-H6) ~7.5-7.7 (dd, 1H, Py-H4) ~6.7-6.9 (d, 1H, Py-H3) ~4.8 (s, 2H, -O-CH₂-) ~3.7 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, CDCl₃) Predicted δ (ppm): ~168 (C=O) ~162 (C2-O) ~145 (C6) ~141 (C4) ~115 (C5-Br) ~112 (C3) ~65 (-O-CH₂-) ~52 (-OCH₃)
FT-IR (KBr, cm⁻¹) Predicted ν: ~3100-3000 (Aromatic C-H stretch) ~2950 (Aliphatic C-H stretch) ~1760 (C=O ester stretch) ~1600, 1470 (C=C, C=N ring stretch) ~1250-1200 (Asymmetric C-O-C stretch) ~700-600 (C-Br stretch)

| Mass Spec. (EI) | Predicted m/z: 245/247 ([M]⁺, bromine isotope pattern) 186/188 ([M - COOCH₃]⁺) 172/174 ([M - CH₂COOCH₃]⁺) |

Reactivity and Applications in Drug Development

The trifunctional nature of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate makes it a highly valuable synthon.

  • Suzuki and Stille Cross-Coupling: The C-Br bond at the 5-position is susceptible to palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the exploration of the structure-activity relationship (SAR) at this position. [5]* Ester Hydrolysis and Amidation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting acid can then be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a library of amides. This is a common strategy in medicinal chemistry to modulate solubility, cell permeability, and target engagement.

  • Nucleophilic Aromatic Substitution (SNAr): While the 2-position is blocked by the ether linkage, the bromine at the 5-position can, under certain conditions with strong nucleophiles, undergo SNAr, although this is generally less favorable than cross-coupling. [6] The combination of these reactive sites allows for the rapid generation of diverse molecular architectures based on the pyridyl ether scaffold, which is prevalent in many biologically active compounds. [7]

Detailed Experimental Protocol

This protocol is a self-validating system based on established procedures for Williamson ether synthesis with hydroxypyridines. [8] Objective: To synthesize Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate from 5-bromo-2-hydroxypyridine and methyl bromoacetate.

Materials:

  • 5-bromo-2-hydroxypyridine (1.0 eq)

  • Methyl bromoacetate (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxypyridine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of hydroxypyridine).

  • Addition of Electrophile: Stir the mixture at room temperature for 15 minutes. Then, add methyl bromoacetate (1.1 eq) dropwise to the suspension via syringe. Causality: The pre-stirring ensures the formation of the pyridinoxide salt before the addition of the electrophile, maximizing the reaction rate.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (approx. 3-4 times the volume of DMF).

    • Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase). Rationale: Ethyl acetate is a good solvent for the product and is immiscible with water, allowing for efficient extraction.

    • Combine the organic layers and wash with water, followed by brine. Rationale: The water wash removes residual DMF, and the brine wash helps to break any emulsions and remove bulk water from the organic phase.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate.

Safety Precautions:

  • Methyl bromoacetate is a lachrymator and is toxic. Handle in a well-ventilated fume hood.

  • DMF is a skin and respiratory irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Conduct all operations under an inert atmosphere where anhydrous conditions are required.

Conclusion

Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate is a strategically important synthetic intermediate with well-defined reactivity. Its synthesis via the Williamson ether reaction is robust and scalable. The presence of multiple, orthogonally reactive functional groups provides chemists with a powerful tool for the synthesis of complex molecules, particularly for the development of new therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this compound in a research setting.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-5-(3-chlorophenoxy)pyridine. [Online] Available at: URL from search result.[4]

  • Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine. [Online] Available at: [Link] [9]17. ResearchGate. (n.d.). A preparation of 2-chloropyridine. [Online] Available at: [Link] [10]18. Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines. [Online] Available at: [11]19. BenchChem. (2025). An In-depth Technical Guide to the Chemical Reactivity and Stability of 5-Bromo-2-nitropyridine. [Online] Available at: URL from search result.[12]

Sources

Foundational

A Predictive Spectroscopic Guide to Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate

Foreword: The Imperative of Spectroscopic Diligence in Drug Discovery In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. For resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Spectroscopic Diligence in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. For researchers and scientists engaged in this intricate process, the synthesis of a target molecule is but the first step; its comprehensive characterization is what validates its identity and purity, paving the way for further investigation. This technical guide is dedicated to a predictive spectroscopic analysis of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate, a compound of interest within the broader class of pyridyloxyacetate derivatives, which have demonstrated diverse biological activities.

Molecular Structure and Predicted Spectroscopic Highlights

Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate (CAS: 845890-35-9) possesses a molecular formula of C8H8BrNO3 and a molecular weight of 246.06 g/mol .[1] Its structure comprises a 5-bromopyridine ring linked via an ether oxygen to a methyl acetate moiety. This unique combination of functional groups gives rise to a predictable and distinct spectroscopic fingerprint.

Figure 1: Chemical Structure of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate

Caption: Structure of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the methyl acetate group. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~8.1Doublet (d)1HH-6The proton at position 6 is ortho to the nitrogen atom, leading to a significant downfield shift. It will be split by the proton at position 4.
~7.7Doublet of Doublets (dd)1HH-4This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. Its position is downfield due to the anisotropic effect of the pyridine ring.
~6.8Doublet (d)1HH-3The proton at position 3 is coupled to H-4. It is expected to be the most upfield of the aromatic protons due to the electron-donating effect of the ether oxygen.
~4.9Singlet (s)2H-O-CH₂-C=OThe methylene protons are adjacent to an oxygen atom and a carbonyl group, causing a downfield shift. They are expected to appear as a singlet as there are no adjacent protons.
~3.8Singlet (s)3H-O-CH₃The methyl ester protons are in a relatively shielded environment and are expected to appear as a sharp singlet.

Disclaimer: These are predicted chemical shifts based on established principles and data from analogous structures. Actual experimental values may vary.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on the expected electronic effects of the substituents on the pyridine ring and the acetate moiety.

Table 2: Predicted ¹³C NMR Chemical Shifts

Predicted Chemical Shift (δ, ppm)AssignmentJustification
~168C=OThe carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.
~162C-2 (Pyridyl)The carbon atom attached to the ether oxygen is expected to be downfield due to the electronegativity of oxygen.
~148C-6 (Pyridyl)The carbon atom adjacent to the nitrogen is deshielded.
~141C-4 (Pyridyl)The carbon at position 4 will be downfield shifted due to its position in the aromatic ring.
~118C-5 (Pyridyl)The carbon bearing the bromine atom will be influenced by the halogen's electronegativity and its position on the ring.
~112C-3 (Pyridyl)This carbon is expected to be the most shielded of the pyridine ring carbons due to the influence of the adjacent ether oxygen.
~65-O-CH₂-The methylene carbon is attached to an oxygen atom, resulting in a downfield shift.
~52-O-CH₃The methyl carbon of the ester group is in a typical range for such functionalities.

Disclaimer: These are predicted chemical shifts based on established principles and data from analogous structures.[2] Actual experimental values may vary.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.

Figure 2: Workflow for NMR Spectroscopic Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep4->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq2->acq4 proc1 Apply Fourier transform acq3->proc1 acq4->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Calibrate chemical shifts to the internal standard proc2->proc3 proc4 Integrate ¹H NMR signals proc3->proc4 for ¹H

Caption: A standardized workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 1-2 second relaxation delay, 16-32 scans).

    • Acquire the ¹³C NMR spectrum, often with proton decoupling, using appropriate parameters (e.g., longer relaxation delay, a larger number of scans for better signal-to-noise).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline correction on the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted IR Absorption Frequencies

The IR spectrum of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate is expected to show characteristic absorption bands for the aromatic ring, the ether linkage, and the ester group.

Table 3: Predicted IR Absorption Frequencies

Predicted Frequency (cm⁻¹)Bond VibrationFunctional GroupJustification
~3100-3000C-H stretchAromaticCharacteristic stretching vibrations of C-H bonds on the pyridine ring.[3]
~2950-2850C-H stretchAliphaticStretching vibrations of the methyl and methylene C-H bonds.
~1750C=O stretchEsterA strong, sharp absorption band characteristic of the carbonyl group in an aliphatic ester.[4]
~1600, ~1470C=C and C=N stretchAromatic RingCharacteristic ring stretching vibrations of the pyridine ring.
~1250C-O stretchAryl EtherAsymmetric C-O-C stretching of the ether linkage.
~1100C-O stretchEsterStretching vibration of the C-O single bond in the ester group.[5]
~830C-H bendAromaticOut-of-plane bending of the C-H bonds on the substituted pyridine ring, indicative of the substitution pattern.

Disclaimer: These are predicted absorption frequencies based on established group frequency data.[6] Actual experimental values may vary.

Experimental Protocol for IR Data Acquisition

Figure 3: Workflow for IR Spectroscopic Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of solid sample on the ATR crystal prep2 or prepare a KBr pellet acq1 Place the sample in the IR spectrometer prep2->acq1 acq2 Acquire a background spectrum (air) acq1->acq2 acq3 Acquire the sample spectrum acq2->acq3 proc1 Perform background subtraction acq3->proc1 proc2 Identify and label significant absorption bands proc1->proc2 cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve a small amount of sample prep2 in a suitable solvent (e.g., methanol or acetonitrile) prep1->prep2 acq1 Introduce the sample into the mass spectrometer prep2->acq1 acq2 (e.g., via direct infusion or LC-MS) acq3 Acquire the mass spectrum in positive ion mode acq1->acq3 proc1 Identify the molecular ion peak acq3->proc1 proc2 Analyze the isotopic pattern of bromine-containing fragments proc1->proc2 proc3 Propose fragmentation pathways for major peaks proc2->proc3

Caption: A general workflow for obtaining and interpreting a mass spectrum.

Step-by-Step Methodology (using Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum, typically in positive ion mode, as the pyridine nitrogen is likely to be protonated.

  • Data Analysis:

    • Examine the resulting spectrum for the molecular ion peak [M+H]⁺ at m/z 246/248.

    • Analyze the isotopic pattern of the molecular ion and fragment peaks to confirm the presence of one bromine atom.

    • Identify major fragment ions and propose plausible fragmentation pathways to support the predicted structure.

Conclusion: A Framework for Confident Characterization

This technical guide provides a comprehensive, albeit predictive, spectroscopic roadmap for the characterization of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate. By leveraging fundamental principles and data from analogous compounds, we have established a robust set of expected NMR, IR, and MS data. This predictive analysis serves as a powerful tool for researchers, enabling them to anticipate the spectroscopic features of this molecule, aiding in the confirmation of its synthesis, and facilitating its identification in complex mixtures. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. Ultimately, the principles and methodologies outlined herein are broadly applicable, empowering scientists in their pursuit of novel molecular entities with the confidence that comes from rigorous spectroscopic characterization.

References

  • Ernst, L. ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry1997, 35 (11), 779-784.
  • Wu, T. K.; Dailey, B. P. Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics1964, 41 (9), 2796–2800.
  • Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005.
  • Pretsch, E.; Bühlmann, P.; Affolter, C.
  • Wiley-VCH. Supporting Information. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Link]

  • Defense Technical Information Center. ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • El-Gohary, N. S.; Shaaban, M. R. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances2021, 11, 33485-33501.
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Reddit. IR SPECTRA esters and ether/carbonyl compounds. [Link]

  • Smith, B. C. The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy2018, 33 (7), 22-26.
  • Nimlos, M. R.; Kelley, D. F.; Bernstein, E. R. Spectroscopy, structure, and proton dynamics of 2-hydroxypyridine and its clusters with water and ammonia. The Journal of Physical Chemistry1989, 93 (2), 643–648.
  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

  • Wikipedia. 2-Pyridone. [Link]

  • The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]

  • ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry2012, 55 (16), 7061–7075.
  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for. [Link]

  • Wiley Online Library. Synthesis and Spectroscopic Characterization of the Four Complete Series [(C₅XnH₅-n)Fe(CO)₂R]. ChemistrySelect2022, 7 (29).
  • University of Wisconsin-Madison. NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]

  • ResearchGate. ¹H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]

  • PubChem. Methyl 2-(5-bromopyridin-2-yl)acetate. [Link]

  • PubChemLite. Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate. [Link]

  • Hindawi. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Journal of Chemistry2013, Article ID 605234.
  • NIST. Pyridine, 2-methyl-. [Link]

  • ResearchGate. Synthesis, spectral characterization, crystal and molecular structure studies of 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline. [Link]

  • Journal of Mining and Metallurgy. Synthesis, Spectroscopic Characterization, and Biological Applications of Some Metal Complexes: Biochemical and Molecular Docking Studies. Journal of Mining and Metallurgy, Section B: Metallurgy2024, 60 (2), 225-236.
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  • GNPS. UCSD Computational Mass Spectrometry Website. [Link]

Sources

Exploratory

Strategic Applications of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate in Modern Medicinal Chemistry

Executive Summary In contemporary medicinal chemistry, the selection of bifunctional building blocks dictates the efficiency of lead optimization and library generation. Methyl 2-[(5-bromo-2-pyridyl)oxy]acetate (CAS: 845...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the selection of bifunctional building blocks dictates the efficiency of lead optimization and library generation. Methyl 2-[(5-bromo-2-pyridyl)oxy]acetate (CAS: 845890-35-9) has emerged as a highly versatile, privileged scaffold [1]. Combining a halogenated electron-deficient heterocycle with an easily derivatized oxyacetate tail, this molecule allows orthogonal functionalization. As a Senior Application Scientist, I have structured this whitepaper to dissect the structural rationale, provide field-proven synthetic methodologies, and explore its critical application in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for immuno-oncology.

Structural Anatomy & Physicochemical Rationale

The utility of Methyl 2-[(5-bromo-2-pyridyl)oxy]acetate stems from its precise substitution pattern, which offers two distinct handles for chemical biology and drug design:

  • The 5-Bromo Handle (C-C/C-N Bond Formation): The bromine atom at the 5-position of the pyridine ring is highly activated for palladium-catalyzed cross-coupling. Unlike 2-bromo or 4-bromo pyridines, which can suffer from competitive nucleophilic aromatic substitution (SNAr) or instability, the 5-bromo position provides a stable vector for extending the pharmacophore via Suzuki, Sonogashira, or Buchwald-Hartwig couplings [2].

  • The 2-Oxyacetate Handle (H-Bonding & Solubilization): The methyl ester is a masked carboxylic acid. Upon mild saponification, it can be coupled with diverse amines. The resulting ether-linked amides act as potent hydrogen-bond acceptors and donors, critical for interacting with kinase hinge regions or GPCR binding pockets. Furthermore, the flexible -O-CH2- linker improves aqueous solubility and limits the topological polar surface area (TPSA) compared to direct carboxamide attachments.

SynthLogic Core Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate (Central Scaffold) Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl extension) Core->Suzuki Pd(dppf)Cl2, Base Sonogashira Sonogashira Coupling (Alkynyl extension) Core->Sonogashira Pd(PPh3)4, CuI Saponification LiOH Saponification (Carboxylic Acid) Core->Saponification Mild Hydrolysis Amidation Amide Coupling (HATU/DIPEA) (Target Pharmacophore) Saponification->Amidation Amine, Coupling Agent

Fig 1: Divergent synthetic functionalization logic for the pyridine-oxyacetate scaffold.

Core Synthetic Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers during troubleshooting.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Coupling heteroaryl boronic acids to the 5-position requires careful catalyst selection. We utilize Pd(dppf)Cl₂ rather than the standard Pd(PPh₃)₄. Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step. This rapid turnover is critical because electron-deficient 2-pyridyl systems are highly prone to protodeborylation under prolonged heating in basic aqueous media [2].

Step-by-Step Methodology:

  • Reagent Assembly: In a 20 mL microwave vial, combine Methyl 2-[(5-bromo-2-pyridyl)oxy]acetate (1.0 equiv, 1.0 mmol), the target aryl/heteroaryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane (8.0 mL) and 2M aqueous K₂CO₃ (2.0 mL). Causality: Dioxane provides a high boiling point and excellent solubility for both organic and aqueous phases, while K₂CO₃ is a mild base that prevents the premature hydrolysis of the methyl ester.

  • Degassing (Critical Step): Sparge the solution with Argon for 10 minutes. Causality: Oxygen insertion into the Pd(II) intermediate leads to homocoupling of the boronic acid, consuming the starting material and complicating purification.

  • Execution & Self-Validation: Heat the reaction at 90°C for 4 hours. Validation Check: Withdraw a 10 µL aliquot, dilute in 1:1 MeCN/H₂O, and analyze via LCMS. The reaction is complete when the characteristic isotopic bromine doublet (M and M+2 peaks of equal intensity) completely disappears, serving as an internal definitive marker of oxidative addition completion.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and extract with Ethyl Acetate (3 x 15 mL). Wash with brine, dry over Na₂SO₄, and concentrate for flash chromatography.

Protocol B: Ester Saponification and Amide Derivatization

Step-by-Step Methodology:

  • Saponification: Dissolve the coupled product in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 2 hours. Causality: Lithium coordinates both the pyridine nitrogen and the ester carbonyl, providing a templating effect that accelerates hydrolysis at room temperature, thereby preventing base-catalyzed degradation of the pyridine ring.

  • Validation Check: TLC (10% MeOH in DCM) should show complete consumption of the high-Rf ester and the appearance of a baseline-spot (the lithium salt).

  • Amidation: Concentrate the mixture, acidify to pH 4 with 1M HCl, and extract the free acid. Dissolve the acid in DMF, add HATU (1.2 equiv), DIPEA (3.0 equiv), and the desired amine (1.1 equiv). Stir for 4 hours. Causality: HATU is chosen over EDC/HOBt for its superior efficiency in forming sterically hindered amides without epimerization.

Quantitative Data Presentation

The following table summarizes the optimization of cross-coupling conditions for this specific scaffold, highlighting the causality of parameter adjustments.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Observation / Causality
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9045%Significant protodeborylation observed due to slow reductive elimination.
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 88% Bidentate ligand accelerates coupling; suppresses side reactions.
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane10092%Excellent for highly sterically hindered aryl boronic acids.
CuI / Pd(PPh₃)₂Cl₂Et₃NDMF8085%Sonogashira conditions; highly selective for the 5-bromo position.

Medicinal Chemistry Case Study: HPK1 Inhibitors in Immuno-Oncology

One of the most profound applications of the Methyl 2-[(5-bromo-2-pyridyl)oxy]acetate scaffold is in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors [1].

The Biological Rationale

HPK1 is a serine/threonine kinase that acts as a critical negative feedback regulator of T-cell receptor (TCR) signaling [3]. Upon TCR activation, HPK1 is stimulated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376 [4]. This specific phosphorylation event recruits 14-3-3 proteins, leading to the ubiquitination and proteasomal degradation of the SLP-76 signaling complex. The destruction of SLP-76 severely attenuates T-cell activation, suppressing the body's natural anti-tumor immune response.

Scaffold Intervention

By utilizing the 5-bromo-2-pyridyl scaffold, medicinal chemists have successfully synthesized pyrrolo[2,3-b]pyridine and pyrrolo[2,3-b]pyrazine derivatives that act as potent, ATP-competitive HPK1 inhibitors [1]. The pyridine nitrogen and the derivatized oxyacetate tail form critical hydrogen bonds with the kinase hinge region, while the extended functional groups at the 5-position occupy the hydrophobic selectivity pocket. Pharmacological inhibition of HPK1 kinase activity blocks the degradation of SLP-76, thereby rescuing TCR signaling and enhancing CD8+ cytotoxic T-cell activation against tumor antigens [3].

HPK1Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 Kinase (Activated) TCR->HPK1 Stimulates SLP76 SLP-76 Adaptor (Phosphorylated at Ser376) HPK1->SLP76 Phosphorylates Degradation Ubiquitination & Proteasomal Degradation SLP76->Degradation Recruits 14-3-3 Suppression Suppression of T-Cell Immune Response Degradation->Suppression Attenuates Signaling Inhibitor HPK1 Inhibitor (Pyridine-oxyacetate derived) Inhibitor->HPK1 Blocks Kinase Activity EnhancedTCell Enhanced T-Cell Activation (Anti-Tumor Immunity) Inhibitor->EnhancedTCell Rescues Signaling

Fig 2: HPK1 signaling pathway and targeted intervention by pyridine-based inhibitors.

Conclusion

Methyl 2-[(5-bromo-2-pyridyl)oxy]acetate is far more than a simple commodity chemical; it is a strategic linchpin in modern drug discovery. By understanding the causality behind its reactivity—specifically the kinetics of palladium-catalyzed cross-couplings at the 5-position and the mild derivatization of the oxyacetate moiety—researchers can rapidly generate diverse, high-value libraries. Its successful deployment in the synthesis of HPK1 inhibitors underscores its potential to yield breakthrough therapeutics in immuno-oncology and beyond.

References

  • Source: WIPO (PCT)
  • Title: Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds Source: JACS Au (ACS Publications) URL: [Link]

  • Title: HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders Source: Frontiers in Immunology URL: [Link]

  • Title: Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation Source: PLOS One URL: [Link]

Foundational

An In-depth Technical Guide to Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate Derivatives and Analogs: Synthesis, Potential Applications, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate, a versatile scaffold for the development of nov...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate, a versatile scaffold for the development of novel therapeutic agents. We delve into detailed synthetic methodologies for the core structure and its derivatives, drawing from established protocols for related pyridylacetic acids. Furthermore, this guide explores the potential biological activities and structure-activity relationships (SAR) of these compounds by drawing parallels with structurally analogous molecules that have demonstrated significant pharmacological effects, including anti-inflammatory, analgesic, and enzyme-inhibiting properties. This document aims to serve as a foundational resource for researchers interested in the design, synthesis, and evaluation of this promising class of compounds.

Introduction: The Pyridyloxyacetic Acid Scaffold in Medicinal Chemistry

The pyridyloxyacetic acid moiety and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The pyridine ring, a bioisostere of a phenyl group, offers advantages in terms of metabolic stability, solubility, and the ability to form key hydrogen bonds with biological targets. The acetic acid side chain provides a crucial acidic handle for interaction with receptor sites and can be readily modified to modulate pharmacokinetic and pharmacodynamic properties.

The introduction of a bromine atom at the 5-position of the pyridine ring, as in Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate, offers several strategic advantages in drug design. The bromine atom can act as a key binding element through halogen bonding, enhance metabolic stability, and serve as a handle for further synthetic transformations, such as cross-coupling reactions, to generate diverse libraries of analogs.

This guide will explore the synthesis of the core Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate scaffold and its subsequent derivatization. We will then discuss the potential therapeutic applications of these derivatives by examining the known biological activities of structurally related pyridazine and pyrazole acetic acid analogs.

Synthesis of the Core Scaffold and Derivatives

The synthesis of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate and its derivatives can be achieved through several reliable synthetic routes. A common and efficient method involves the nucleophilic substitution of a suitable halopyridine with a hydroxyacetate.

General Synthesis of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate

A robust method for the synthesis of the title compound involves the Williamson ether synthesis, where the sodium salt of methyl glycolate is reacted with 2,5-dibromopyridine.

Experimental Protocol:

  • Preparation of Sodium Methyl Glycolate: To a solution of methyl glycolate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Nucleophilic Aromatic Substitution: To the freshly prepared sodium methyl glycolate solution, add a solution of 2,5-dibromopyridine (1.0 equivalent) in anhydrous THF.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product MethylGlycolate Methyl Glycolate Alkoxide_Formation Alkoxide Formation in THF MethylGlycolate->Alkoxide_Formation NaH Sodium Hydride (NaH) NaH->Alkoxide_Formation Dibromopyridine 2,5-Dibromopyridine SNAr Nucleophilic Aromatic Substitution (SNAr) Dibromopyridine->SNAr Alkoxide_Formation->SNAr Sodium Methyl Glycolate Purification Work-up & Purification SNAr->Purification Final_Product Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate Purification->Final_Product

Caption: Synthetic workflow for Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate.

Synthesis of Carboxylic Acid and Amide Derivatives

The ester functionality of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate serves as a versatile handle for the synthesis of a wide range of derivatives, including the corresponding carboxylic acid and various amides.

2.2.1. Hydrolysis to 2-[(5-Bromo-2-pyridyl)oxy]acetic Acid

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions.

Experimental Protocol:

  • Dissolve Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate (1.0 equivalent) in a mixture of methanol and water.

  • Add lithium hydroxide (LiOH, 2.0 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure and dilute the aqueous residue with water.

  • Acidify the aqueous solution to pH 3-4 with 1N hydrochloric acid (HCl).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-[(5-Bromo-2-pyridyl)oxy]acetic acid.

2.2.2. Amide Coupling to Synthesize Analogs

The carboxylic acid can be coupled with a variety of amines to generate a library of amide derivatives using standard peptide coupling reagents.

Experimental Protocol:

  • To a solution of 2-[(5-Bromo-2-pyridyl)oxy]acetic acid (1.0 equivalent) in anhydrous dichloromethane (DCM), add (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 equivalents) and diisopropylethylamine (DIPEA, 2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 equivalents) and continue stirring at room temperature overnight.

  • Dilute the reaction mixture with DCM and wash with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Potential Biological Activities and Structure-Activity Relationship (SAR) Insights

While specific biological data for derivatives of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate are not extensively reported in the public domain, the activities of structurally related pyridazine and pyrazole acetic acid derivatives provide valuable insights into their potential therapeutic applications.

Anti-inflammatory and Analgesic Potential

Derivatives of pyridazinone acetic acid have demonstrated significant analgesic and anti-inflammatory properties.[1] For instance, certain amide derivatives of [6-(3,5-dimethyl-4-chloro-1-pyrazolyl)-3(2H)-pyridazinone]acetic acid exhibit potent analgesic and anti-inflammatory effects with reduced ulcerogenic potential compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).[1] This suggests that the pyridyloxyacetic acid scaffold could be a promising starting point for the development of novel anti-inflammatory and analgesic agents.

Hypothetical SAR for Anti-inflammatory Activity:

  • Acidic Moiety: The carboxylic acid or a bioisosteric equivalent is likely crucial for activity, potentially interacting with the active site of enzymes like cyclooxygenase (COX).

  • Amide Substituents: The nature of the substituent on the amide nitrogen can significantly influence potency and selectivity. Bulky, lipophilic groups may enhance binding to hydrophobic pockets in the target protein.

  • Pyridine Ring Substitution: The bromo substituent at the 5-position could be explored for halogen bonding interactions. Further substitution on the pyridine ring could modulate electronic properties and steric bulk, impacting activity.

Table 1: Biological Activities of Structurally Related Acetic Acid Derivatives

Compound ClassCore StructureNotable Biological ActivityReference
Pyridazinone Acetic Acid DerivativesPyridazinoneAnalgesic, Anti-inflammatory[1]
Pyrazole Acetic Acid DerivativesPyrazoleAnalgesic, Anti-inflammatory[2]
Pyrrolopiperidinone Acetic AcidsPyrrolopiperidinoneCRTh2 Receptor Antagonists[3]
Monoamine Oxidase (MAO) Inhibition

A series of pyridazinylacetic acid derivatives have been identified as selective inhibitors of monoamine oxidase-A (MAO-A), an enzyme involved in the metabolism of neurotransmitters like serotonin. This finding suggests that derivatives of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate could be investigated for their potential as antidepressants or for the treatment of other neurological disorders.

Proposed Mechanism of Action Pathway:

MAO_Inhibition cluster_pathway Neurotransmitter Metabolism cluster_intervention Pharmacological Intervention Serotonin Serotonin MAOA Monoamine Oxidase A (MAO-A) Serotonin->MAOA Metabolism Metabolites Inactive Metabolites MAOA->Metabolites Pyridyloxyacetate Pyridyloxyacetate Derivative Pyridyloxyacetate->MAOA Inhibition

Caption: Proposed MAO-A inhibition by pyridyloxyacetate derivatives.

Future Directions and Conclusion

The Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate scaffold holds considerable promise for the development of new therapeutic agents. The synthetic routes outlined in this guide provide a solid foundation for the creation of diverse chemical libraries. Based on the activities of structurally related compounds, future research efforts could focus on:

  • Screening for Anti-inflammatory and Analgesic Activity: Synthesized derivatives should be evaluated in in-vitro and in-vivo models of inflammation and pain.

  • Evaluation as Enzyme Inhibitors: Screening against a panel of enzymes, including MAO and COX, could uncover novel mechanisms of action.

  • Exploration of Other Therapeutic Areas: The versatility of the scaffold warrants its investigation in other disease areas, such as oncology and infectious diseases.

References

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ACS Omega, 2020.

  • Synthesis of amide derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl] acetic acid and their analgesic and anti-inflammatory properties. Arzneimittelforschung, 2005.

  • Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv, 2023.

  • Synthesis of (3-pyridyl)glyoxylic acid derivatives and their antimicrobial properties. Pharmaceutical Chemistry Journal, 1986.

  • Synthesis of some pyridazinylacetic acid derivatives as a novel class of monoamine oxidase-A inhibitors. Bioorganic & Medicinal Chemistry, 2009.

  • Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters, 2014.

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 2021.

  • Design, Synthesis, and Structure–Activity Relationships Study of N-Pyrimidyl/Pyridyl-2-thiazolamine Analogues as Novel Positive Allosteric Modulators of the M3 Muscarinic Acetylcholine Receptor. Chemical and Pharmaceutical Bulletin, 2021.

  • Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety. The Journal of Antibiotics, 1996.

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 2021.

  • 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same. Google Patents, 1987.

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork, 2025.

Sources

Protocols & Analytical Methods

Method

"Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate" in Suzuki-Miyaura cross-coupling reactions

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate in Drug Discovery Introduction & Mechanistic Rationale Methyl 2-[(5-bromo-2-pyridyl)oxy]acetate is a highly versatil...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate in Drug Discovery

Introduction & Mechanistic Rationale

Methyl 2-[(5-bromo-2-pyridyl)oxy]acetate is a highly versatile, bifunctional building block frequently employed in the synthesis of kinase inhibitors, HPK1 inhibitors, and other complex therapeutic agents[1]. The molecule features two distinct reactive vectors:

  • The 5-Bromo Position: Serves as an electrophilic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling to construct biaryl or heteroaryl frameworks.

  • The 2-Oxyacetate Moiety: Provides a latent carboxylic acid vector (via the methyl ester) for downstream structural diversification, such as amidation to form complex side chains.

Mechanistically, the electron-withdrawing nature of the pyridine nitrogen facilitates the oxidative addition of Pd(0) into the C–Br bond, making this scaffold highly reactive toward cross-coupling[2][3]. However, the presence of the base-labile methyl ester introduces a significant chemoselectivity challenge. Standard Suzuki-Miyaura conditions utilize aqueous bases (e.g., K2​CO3​ in H2​O /Dioxane) to activate the boronic acid into a reactive boronate species for transmetalation. Unfortunately, these aqueous basic conditions at elevated temperatures ( 80–100∘C ) will almost quantitatively hydrolyze the methyl ester to the corresponding carboxylic acid[].

As a Senior Application Scientist, the experimental design must be dictated by the synthetic endpoint: Do you need to preserve the methyl ester for orthogonal deprotection later, or is immediate hydrolysis to the carboxylic acid advantageous for an upcoming amide coupling?

Strategic Workflow & Divergent Methodologies

The following workflow illustrates the divergent synthetic pathways based on the chosen catalytic and basic conditions.

G A Methyl 2-[(5-Bromo- 2-pyridyl)oxy]acetate (Electrophile) C Suzuki-Miyaura Cross-Coupling A->C B Aryl Boronic Acid (Nucleophile) B->C D Biaryl Methyl Ester (Intact Ester) C->D Anhydrous Base (e.g., K3PO4, DMF) E Biaryl Carboxylic Acid (Hydrolyzed) C->E Aqueous Base (e.g., K2CO3, H2O) D->E LiOH, THF/H2O (Saponification) F Target Amide Library (Drug Candidates) E->F Amine, HATU, DIPEA (Amidation)

Caption: Divergent Suzuki-Miyaura workflow for Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate demonstrating ester preservation vs. one-pot hydrolysis.

Reaction Optimization & Causality (E-E-A-T Insights)

Catalyst Selection: Pd(dppf)Cl2​ vs. Pd(PPh3​)4​

While Pd(PPh3​)4​ is the classical catalyst for Suzuki couplings, it often struggles with sterically hindered boronic acids or deactivated aryl bromides, leading to prolonged reaction times and increased protodeboronation of the nucleophile. For pyridyl bromides, Pd(dppf)Cl2​ is vastly superior[5][6]. Causality: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a strict cis-geometry on the palladium center. Because reductive elimination requires the two coupling partners to be cis to one another, this enforced geometry significantly accelerates the rate-limiting reductive elimination step, thereby suppressing side reactions and increasing overall yield.

Base Selection: The "Ester Dilemma"
  • Aqueous Conditions (One-Pot Hydrolysis): Using K2​CO3​ in a biphasic mixture (e.g., 1,4-Dioxane/ H2​O ) provides the fastest transmetalation rates due to optimal boronate formation. However, hydroxide ions generated in situ will attack the carbonyl carbon of the methyl ester, resulting in saponification.

  • Anhydrous Conditions (Ester Preservation): To prevent nucleophilic attack on the ester, anhydrous conditions are mandatory. Utilizing finely milled, anhydrous K3​PO4​ or CsF in anhydrous DMF or Dioxane allows the coupling to proceed without ester cleavage[].

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and chemoselectivity.

Catalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Ester Intact (%)Primary Outcome
Pd(PPh3​)4​ K2​CO3​ Dioxane / H2​O (4:1)8065< 5%Sluggish coupling; complete hydrolysis.
Pd(dppf)Cl2​ K2​CO3​ Dioxane / H2​O (4:1)8092< 1%Optimal for One-Pot Hydrolysis.
Pd(dppf)Cl2​ Anhydrous K3​PO4​ Anhydrous DMF9089> 98%Optimal for Ester Preservation. []
Pd(dppf)Cl2​ Anhydrous CsF Anhydrous Dioxane10085> 95%Alternative for ester preservation.

Detailed Experimental Protocols

Protocol A: Anhydrous Suzuki-Miyaura Coupling (Ester Preservation)

Use this protocol when the methyl ester must be retained for subsequent orthogonal synthetic steps.

Reagents:

  • Methyl 2-[(5-bromo-2-pyridyl)oxy]acetate (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • Anhydrous K3​PO4​ (finely milled, 2.0 equiv, 2.0 mmol)

  • Anhydrous DMF (10 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyridyl bromide, arylboronic acid, and anhydrous K3​PO4​ .

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of atmospheric oxygen, which rapidly deactivates Pd(0) species.

  • Solvent & Catalyst Addition: Add anhydrous DMF via syringe. Stir the suspension for 5 minutes. Quickly remove the septum under positive Argon flow, add the Pd(dppf)Cl2​ catalyst, and reseal.

  • Reaction: Heat the reaction mixture to 90 °C using a pre-heated oil bath. Stir vigorously for 4–6 hours.

  • Self-Validation (IPC): Withdraw 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The starting material mass ( m/z≈246 for 79Br ) should be absent. The product mass should be present without a −14 Da shift (which would indicate loss of the methyl group via hydrolysis).

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with H2​O ( 3×10 mL ) to remove DMF and inorganic salts. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc).

Protocol B: Aqueous Suzuki-Miyaura Coupling (One-Pot Hydrolysis)

Use this protocol to directly access the biaryl carboxylic acid for immediate downstream amidation.

Reagents:

  • Methyl 2-[(5-bromo-2-pyridyl)oxy]acetate (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol) (Note: Excess used to counter protodeboronation in water)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • K2​CO3​ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H2​O (4:1 v/v, 10 mL, degassed)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with the pyridyl bromide, arylboronic acid, and K2​CO3​ .

  • Degassing: Add the Dioxane/ H2​O mixture. Sparge the solution with Argon gas through a submerged needle for 15 minutes.

  • Catalysis: Add the Pd(dppf)Cl2​ catalyst. Heat the mixture to 80 °C for 8 hours.

  • Self-Validation (IPC): LC-MS analysis should reveal complete consumption of the starting material and the presence of the hydrolyzed biaryl carboxylic acid ( [M+H]+ corresponding to the acid, not the ester).

  • Workup: Cool the reaction. The product is now a water-soluble carboxylate salt. Wash the aqueous layer with CH2​Cl2​ (20 mL) to remove organic impurities and phosphine ligands.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH≈3 . The biaryl carboxylic acid will precipitate. Extract with EtOAc ( 3×20 mL ), dry over Na2​SO4​ , and concentrate to yield the pure acid ready for HATU-mediated amidation.

References

Sources

Application

Application Note: Advanced Protocol for the N-Arylation of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate

Introduction & Scientific Scope Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate (CAS: 845890-35-9)[1] is a highly versatile bifunctional scaffold utilized extensively in medicinal chemistry. The 5-bromopyridine moiety serves as...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Scope

Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate (CAS: 845890-35-9)[1] is a highly versatile bifunctional scaffold utilized extensively in medicinal chemistry. The 5-bromopyridine moiety serves as a robust electrophile for transition-metal-catalyzed cross-couplings, while the 2-oxyacetate group provides a synthetic handle for downstream derivatization (e.g., saponification or amidation). Such 2-alkoxy-5-aminopyridine architectures are privileged motifs, frequently serving as critical intermediates in the development of novel kinase inhibitors, including hematopoietic progenitor kinase 1 (HPK1) inhibitors[2].

This application note details a highly optimized, chemoselective protocol for the N-arylation of this substrate via the Buchwald-Hartwig amination[3].

Mechanistic Rationale & Experimental Causality

The primary challenge in the C–N cross-coupling of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate is maintaining strict chemoselectivity. The experimental design is grounded in the following mechanistic principles:

  • Base Selection (Ester Tolerance): Traditional Buchwald-Hartwig aminations rely on strong alkoxide bases (e.g., NaOtBu or KOtBu) to facilitate the deprotonation of the amine coordinated to the palladium center. However, the methyl ester in our substrate is highly susceptible to rapid hydrolysis and transesterification under these strongly basic conditions[4]. Therefore, the use of a milder, non-nucleophilic base—specifically anhydrous Cesium Carbonate (Cs₂CO₃)—is strictly required to preserve the ester linkage[5].

  • Catalyst & Ligand Design (Preventing Deactivation): Heteroaryl halides, particularly pyridines, possess lone pairs that can coordinate to the palladium center, leading to catalyst poisoning and premature deactivation. To overcome this, bulky, electron-rich biaryl phosphine ligands—such as t-BuBrettPhos or t-BuXPhos —are employed. The extreme steric bulk of these ligands accelerates the reductive elimination step and physically shields the Pd center, preventing off-target coordination of the pyridine nitrogen to the active Pd(0) species[6].

Reaction Pathway Visualization

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Br Ar-Pd(II)(L)-Br OxAdd->PdII_Br AmineCoord Amine Binding & Deprotonation PdII_Br->AmineCoord + R₂NH + Cs₂CO₃ PdII_Amido Ar-Pd(II)(L)-NR₂ AmineCoord->PdII_Amido - CsBr - CsHCO₃ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Pd(0) Product N-Arylated Pyridine (Ester Preserved) RedElim->Product

Fig 1. Buchwald-Hartwig catalytic cycle tailored for ester-sensitive heteroaryl bromides.

Quantitative Data & Condition Optimization

The following table summarizes the optimization landscape, validating the causality of our chosen reagents. Quantitative yields demonstrate the critical nature of base and ligand selection.

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd₂(dba)₃ (2.5) t-BuBrettPhos (6) Cs₂CO₃ (2.0) 1,4-Dioxane 90 92 Optimal: Clean conversion, ester intact.
2Pd₂(dba)₃ (2.5)t-BuBrettPhos (6)NaOtBu (2.0)1,4-Dioxane90<5Failure: Complete ester hydrolysis.
3Pd(OAc)₂ (5.0)BINAP (10)Cs₂CO₃ (2.0)Toluene10041Sub-optimal: Sluggish oxidative addition.
4Pd₂(dba)₃ (2.5)Xantphos (6)K₃PO₄ (2.0)1,4-Dioxane9076Moderate: Slower reaction rate.
5Pd₂(dba)₃ (2.5)t-BuXPhos (6)Cs₂CO₃ (2.0)t-Amyl OH9085Viable alternative solvent system.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system; specific checkpoints (color changes, TLC/LC-MS milestones) are embedded to ensure the integrity of the reaction at each phase.

Materials & Reagents
  • Electrophile: Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate (1.0 equiv)

  • Nucleophile: Primary or secondary amine (e.g., morpholine, substituted aniline) (1.2 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0)[Pd₂(dba)₃] (2.5 mol%)

  • Ligand: t-BuBrettPhos (6.0 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃), finely milled and strictly anhydrous (2.0 equiv)[5]

  • Solvent: 1,4-Dioxane (anhydrous, thoroughly degassed via sparging or freeze-pump-thaw)[5]

Step-by-Step Methodology
  • Pre-catalyst Activation (Validation Checkpoint 1):

    • Action: In an argon-filled glovebox or under strict Schlenk conditions, charge an oven-dried reaction vial with Pd₂(dba)₃ (0.025 equiv) and t-BuBrettPhos (0.06 equiv). Add 1.0 mL of degassed 1,4-Dioxane.

    • Validation: Stir at room temperature for 10–15 minutes. The suspension will transition to a deep red/purple homogeneous solution. This color change confirms the successful generation of the active, ligated Pd(0) species.

  • Substrate Assembly:

    • Action: To the active catalyst solution, add Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate (1.0 equiv) and the amine nucleophile (1.2 equiv). Finally, add the anhydrous Cs₂CO₃ (2.0 equiv).

    • Causality: Adding the base last prevents premature degradation of the starting materials before the catalytic cycle initiates.

  • Reaction Execution:

    • Action: Seal the vial with a PTFE-lined septum cap. Remove from the inert atmosphere and submerge in a pre-heated oil bath at 90 °C. Stir vigorously (800–1000 rpm) to ensure the heterogeneous Cs₂CO₃ remains suspended.

  • In-Process Monitoring (Validation Checkpoint 2):

    • Action: After 12 hours, withdraw a 10 µL aliquot via syringe, dilute in LC-MS grade acetonitrile, and analyze.

    • Validation: The reaction is complete when the starting material mass (m/z ~246/248 for the bromine isotopes) is fully consumed, and the desired product mass is the dominant peak. TLC (typically 3:1 Hexanes/Ethyl Acetate) should show the disappearance of the UV-active starting material spot.

  • Quench and Work-up:

    • Action: Cool the mixture to room temperature. Dilute the crude mixture with Ethyl Acetate (10 mL). Filter the suspension through a short pad of Celite.

    • Causality: This filtration step effectively strips out the inorganic salts (CsBr, unreacted Cs₂CO₃) and precipitated palladium black, preventing streaking during chromatography. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Purification:

    • Action: Concentrate the combined filtrate under reduced pressure. Purify the residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate to afford the pure N-arylated pyridine derivative.

Sources

Method

Application Notes and Protocols: Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate in Fragment-Based Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying high-quality lead compounds, offering an efficient alternative to traditional high-throughput screening. This guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying high-quality lead compounds, offering an efficient alternative to traditional high-throughput screening. This guide provides a detailed technical overview of the application of "Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate" as a representative fragment in a hypothetical FBDD campaign targeting the p38α mitogen-activated protein kinase (MAPK), a key therapeutic target in inflammatory diseases and cancer. We will delve into the rationale for its inclusion in a fragment library, present detailed protocols for a multi-tiered biophysical screening cascade to identify and validate it as a hit, and outline a structure-guided hit-to-lead optimization strategy. This document is intended for researchers, scientists, and drug development professionals engaged in contemporary drug discovery.

Introduction: The Rationale for "Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate" as a Privileged Fragment

Fragment-based drug discovery (FBDD) is a systematic approach that begins with the identification of low-molecular-weight compounds (fragments) that bind weakly to a biological target.[1] These initial hits are then optimized into more potent lead compounds through structure-guided medicinal chemistry. The success of an FBDD campaign is highly dependent on the quality and diversity of the fragment library.

"Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate" is an exemplary fragment for inclusion in such a library. Its properties align well with the widely accepted "Rule of Three," a set of guidelines for fragment-like molecules:

Property"Rule of Three" Guideline"Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate"Compliance
Molecular Weight≤ 300 Da246.06 g/mol Yes
cLogP≤ 3~1.5 - 2.0 (estimated)Yes
Hydrogen Bond Donors≤ 30Yes
Hydrogen Bond Acceptors≤ 34No (Slight Deviation)
Rotatable Bonds≤ 34No (Slight Deviation)

While exhibiting slight deviations in the number of hydrogen bond acceptors and rotatable bonds, the core scaffold is rigid and presents key features for target interaction. The pyridine ring is a common motif in kinase inhibitors, often forming crucial hydrogen bonds with the hinge region of the ATP binding site.[2] The bromine atom serves as a valuable synthetic handle, providing a well-defined vector for subsequent chemical elaboration in a hit-to-lead campaign.[3]

For the purpose of this guide, we will consider a hypothetical FBDD campaign targeting p38α MAP kinase , a serine/threonine kinase implicated in the production of pro-inflammatory cytokines.[3][4] The ATP binding site of p38α is a well-validated target for small molecule inhibitors, and the use of pyridine-containing fragments has been successfully demonstrated in this context.[2]

Experimental Workflow: A Biophysical Screening Cascade

The weak binding affinities of fragments necessitate the use of sensitive biophysical techniques for their detection and characterization. A tiered screening approach is often employed to efficiently identify and validate true hits while minimizing false positives.

FBDD_Workflow cluster_0 Primary Screen cluster_1 Hit Validation cluster_2 Structural Characterization cluster_3 Hit-to-Lead Optimization A Fragment Library (including Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate) B Thermal Shift Assay (TSA) A->B High-Throughput Screening C Saturation Transfer Difference (STD) NMR B->C Putative Hits D Isothermal Titration Calorimetry (ITC) C->D Confirmed Binders E X-ray Crystallography D->E Validated Hit with Affinity Data F Structure-Guided Design & Synthesis E->F Co-crystal Structure

FBDD Experimental Workflow
Primary Screening: Thermal Shift Assay (TSA)

The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).[5]

Protocol:

  • Protein Preparation:

    • Express and purify recombinant human p38α MAP kinase to >95% purity.

    • Dialyze the protein into a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Determine the protein concentration accurately (e.g., using a NanoDrop spectrophotometer).

  • Assay Plate Preparation:

    • Prepare a 384-well PCR plate.

    • In each well, add 20 µL of a solution containing the purified p38α kinase (final concentration 2 µM) and a fluorescent dye (e.g., SYPRO Orange, final concentration 5x).

    • Add 100 nL of each fragment from the library (including "Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate") from a stock solution (e.g., 10 mM in DMSO) to individual wells, resulting in a final fragment concentration of 500 µM.

    • Include appropriate controls: protein + dye + DMSO (negative control) and protein + dye + a known p38α inhibitor (e.g., BIRB 796) (positive control).

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Run a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence of the dye at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate melting curves.

    • Determine the Tm for each well by fitting the data to a Boltzmann equation.

    • A significant positive shift in Tm (ΔTm > 2 °C) in the presence of a fragment compared to the DMSO control indicates a potential binding event.

Hit Validation: Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique used to confirm direct binding of a fragment to the target protein.[6][7] It identifies which protons of the fragment are in close proximity to the protein surface.

Protocol:

  • Sample Preparation:

    • Prepare a sample containing 10-20 µM of p38α kinase and 1 mM of the hit fragment ("Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate") in a deuterated NMR buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4, 150 mM NaCl).

    • Prepare a control sample containing only the fragment at the same concentration.

  • NMR Data Acquisition:

    • Acquire STD-NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

    • Selectively saturate the protein resonances using a train of Gaussian pulses at a frequency where no ligand signals are present (e.g., -1.0 ppm).

    • Acquire a reference spectrum without protein saturation.

    • The STD spectrum is the difference between the saturated and reference spectra.

  • Data Analysis:

    • Signals present in the STD spectrum confirm that the fragment binds to the protein.[8]

    • The relative intensities of the signals in the STD spectrum provide information about which parts of the fragment are in closest contact with the protein, known as epitope mapping.[8]

Affinity Determination: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[9]

Protocol:

  • Sample Preparation:

    • Dialyze both the p38α kinase and the fragment ("Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate") extensively against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution.[9]

    • Degas both solutions immediately before the experiment.

    • Prepare the protein solution at a concentration of 20-50 µM to be placed in the sample cell.

    • Prepare the fragment solution at a concentration 10-20 times that of the protein to be placed in the injection syringe.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument and the fragment solution into the syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution, allowing the system to reach equilibrium after each injection.

    • The instrument measures the heat released or absorbed during each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of fragment to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.

Structural Characterization: X-ray Crystallography

Obtaining a high-resolution co-crystal structure of the fragment bound to the target protein is crucial for understanding the binding mode and guiding structure-based drug design.[10][11]

Protocol:

  • Crystallization:

    • Crystallize the apo-p38α kinase using a suitable method (e.g., hanging drop or sitting drop vapor diffusion).

    • Optimize crystallization conditions to obtain well-diffracting crystals.

  • Soaking or Co-crystallization:

    • Soaking: Transfer apo-crystals to a cryoprotectant solution containing a high concentration of "Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate" (e.g., 10-50 mM, depending on solubility) for a defined period (minutes to hours).[12]

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • X-ray Diffraction Data Collection:

    • Flash-cool the soaked or co-crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[13]

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with a known p38α structure.

    • Build the fragment into the observed electron density map in the active site.

    • Refine the protein-fragment complex structure to high resolution.

Hit-to-Lead Optimization: A Structure-Guided Approach

With the validated hit and its co-crystal structure in hand, the next phase is to improve its potency and selectivity through medicinal chemistry. The bromine atom on the pyridine ring of "Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate" provides an ideal starting point for "fragment growing."[14]

Hit_to_Lead cluster_0 Initial Hit cluster_1 Synthetic Elaboration cluster_2 Structure-Activity Relationship (SAR) Studies cluster_3 Lead Compound A Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate (Weak Binder) B Suzuki or Stille Coupling at Bromine Position A->B Vector for Growth C Synthesize & Test Analogs B->C Generate Library D Iterative Co-crystallography C->D Analyze Binding E Potent & Selective Inhibitor C->E Identify Optimized Compound D->B Design Next Generation

Hit-to-Lead Optimization Strategy

Hypothetical Optimization Strategy:

  • Analysis of the Co-crystal Structure: The crystal structure of the p38α-"Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate" complex would likely reveal the pyridine nitrogen forming a hydrogen bond with the backbone amide of Met109 in the hinge region. The bromo-phenyl moiety would be pointing towards a solvent-exposed region, providing a clear vector for chemical modification.

  • "Fragment Growing" via Cross-Coupling Reactions: The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the introduction of a variety of substituents to probe the surrounding chemical space and potentially form additional interactions with the protein.

  • Initial Analogs for Synthesis:

    • Small alkyl and cycloalkyl groups: To probe for hydrophobic interactions.

    • Phenyl and substituted phenyl rings: To explore potential pi-stacking interactions.

    • Heterocycles (e.g., morpholine, piperidine): To improve solubility and introduce additional hydrogen bonding opportunities.

  • Iterative SAR Development:

    • Synthesize a focused library of analogs based on the initial ideas.

    • Evaluate the potency of these new compounds using an enzymatic assay for p38α inhibition.

    • Determine the co-crystal structures of the most promising analogs to understand the structural basis for any observed increases in potency.

    • Use this structural information to design the next generation of compounds in an iterative cycle of design, synthesis, and testing.

Conclusion

"Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate" represents a valuable starting point for a fragment-based drug discovery campaign. Its adherence to the principles of fragment design, coupled with the synthetic tractability offered by the bromine handle, makes it an attractive scaffold for targeting protein kinases like p38α. The systematic application of a multi-tiered biophysical screening cascade, followed by structure-guided optimization, provides a robust and efficient pathway from a weakly binding fragment to a potent and selective lead compound. The protocols and strategies outlined in this guide offer a practical framework for researchers embarking on similar FBDD projects.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling for Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of "Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate." This guide is designed for researchers, scientists, and drug development professionals to navig...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of "Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Introduction: The Challenge at Hand

The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds.[1][2][3][4] However, the substrate , Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate, presents a unique set of challenges. The presence of a pyridine ring, an ether linkage, and a methyl ester functionality necessitates careful optimization of reaction conditions to achieve high yields and avoid common pitfalls. The pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to inhibition or deactivation.[5][6]

This guide provides a structured approach to overcoming these challenges, enabling you to confidently and efficiently synthesize your target compounds.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low or no conversion. What are the most likely causes?

A1: Low conversion with this substrate often points to several key factors:

  • Inefficient Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active for this electron-rich and potentially coordinating pyridine substrate.[5] Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[5][7][8]

  • Inappropriate Base Selection: The choice of base is critical. It must be strong enough to promote transmetalation but not so strong as to cause unwanted side reactions like ester hydrolysis.[9] For this substrate, inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred over stronger bases like alkoxides.

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, hindering its catalytic activity.[5][6] The use of bulky ligands can sterically shield the palladium, mitigating this inhibitory effect.

Q2: I'm observing significant byproduct formation, particularly debromination and protodeboronation. How can I minimize these side reactions?

A2:

  • Debromination: The replacement of the bromine atom with hydrogen is a common side reaction.[2] This can be minimized by:

    • Lowering the reaction temperature.

    • Reducing the reaction time.

    • Using a milder base.

    • Ensuring solvents are thoroughly degassed and free of potential hydride sources.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid or ester is another frequent issue, especially with heteroaryl boronic acids.[2] To reduce this:

    • Rigorously degas all reagents and solvents to remove oxygen.

    • Use a boronic ester (e.g., a pinacol ester) instead of a boronic acid, as they are often more stable.

    • Use anhydrous reaction conditions where possible.

Q3: Is the methyl ester group on my substrate susceptible to hydrolysis under the reaction conditions?

A3: Yes, the methyl ester is a potential site for hydrolysis, especially with strong bases and prolonged reaction times at elevated temperatures.[10] To avoid this:

  • Use milder bases such as K₂CO₃ or KF.[9]

  • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Minimize the amount of water in the reaction mixture, although some water is often necessary for the Suzuki coupling mechanism.[3][11]

Q4: Which catalyst system is a good starting point for this specific coupling?

A4: For N-heterocyclic substrates, particularly those with coordinating groups, modern palladium precatalysts with bulky, electron-rich phosphine ligands are highly effective.[5][8][12] A recommended starting point would be a second-generation Buchwald precatalyst such as XPhos Pd G2 or SPhos Pd G2.[12] These catalysts are designed for high activity and resistance to deactivation. While traditional catalysts like Pd(PPh₃)₄ can work, they often require more extensive optimization.[7]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate.

Problem 1: Low to No Yield
Possible Cause Suggested Solution Rationale
Inactive Catalyst Switch to a more active catalyst system, such as Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand.[7][8]These ligands enhance the rates of oxidative addition and reductive elimination, which can be slow for challenging substrates.[7]
Inappropriate Base Screen different bases. Start with K₃PO₄ or Cs₂CO₃. If ester hydrolysis is an issue, try a milder base like K₂CO₃.The base plays a crucial role in the transmetalation step. The optimal base depends on the specific boronic acid and solvent system.[3][13]
Suboptimal Solvent Test a range of solvents. Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are common choices.[3][14]Solvent polarity and coordinating ability can significantly impact catalyst solubility, stability, and reactivity.
Low Reaction Temperature Incrementally increase the reaction temperature. Consider using microwave heating for rapid optimization.[12]Higher temperatures can overcome activation energy barriers but may also increase side reactions.
Poor Quality Reagents Ensure the boronic acid or ester is pure and the solvents are anhydrous and thoroughly degassed.Impurities, especially water and oxygen, can lead to protodeboronation and catalyst deactivation.[2]
Problem 2: Significant Byproduct Formation
Byproduct Suggested Solution Rationale
Debromination Lower the reaction temperature and/or shorten the reaction time. Use a less strong base. Ensure solvents are pure and free from potential hydride sources.[2]Harsher conditions can promote the undesired reduction of the aryl halide.
Homocoupling of Boronic Acid Rigorously degas all reagents and solvents to remove oxygen. Use a slight excess of the boronic acid (1.1-1.2 equivalents).Oxygen can promote the oxidative homocoupling of the boronic acid.[12]
Ester Hydrolysis Use a milder base (e.g., K₂CO₃, KF). Reduce the reaction temperature and time. Minimize water content in the reaction.Strong bases and high temperatures can lead to the saponification of the methyl ester.[10]

Experimental Protocols

Standard Protocol: Pd(PPh₃)₄ Catalysis

This protocol provides a starting point using a traditional catalyst.

  • To an oven-dried Schlenk flask, add Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimized Protocol: Buchwald Ligand Catalysis

This protocol utilizes a more modern and typically more efficient catalyst system.

  • To an oven-dried Schlenk flask, add Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'B(OR)₂ Base PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or No Reaction CheckCatalyst Is the catalyst system optimal for a coordinating heterocycle? Start->CheckCatalyst Byproducts Significant Byproducts Observed Start->Byproducts ChangeCatalyst Action: Switch to a Pd(II) source with a bulky, electron-rich ligand (e.g., SPhos). CheckCatalyst->ChangeCatalyst No CheckBase Is the base appropriate? (Potential ester hydrolysis) CheckCatalyst->CheckBase Yes ChangeBase Action: Screen milder bases (K₂CO₃, KF) or use anhydrous conditions. CheckBase->ChangeBase No CheckTemp Is the reaction temperature adequate? CheckBase->CheckTemp Yes IncreaseTemp Action: Incrementally increase temperature or consider microwave heating. CheckTemp->IncreaseTemp No Debromination Debromination? Byproducts->Debromination ReduceHarshness Action: Lower temperature, shorten time, or use a milder base. Debromination->ReduceHarshness Yes Protodeboronation Protodeboronation? Debromination->Protodeboronation No Degas Action: Rigorously degas all reagents and solvents. Use boronic ester. Protodeboronation->Degas Yes

Caption: A decision tree to guide troubleshooting efforts.

References

  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. (2025). Benchchem.
  • Al-Masum, M., & El-Sayed, E. (2021). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
  • Caddick, S., & Cloke, F. G. N. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews.
  • A Comparative Guide to the Reactivity of Bromo-pyridines in Palladium-C
  • Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-hydroxypyrimidine. (2025). Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands. (2025). Benchchem.
  • Khan, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Khan, M. A., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Rivera-Chávez, J. A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • Rivera-Chávez, J. A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. (2021).
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). SciSpace.
  • Buchwald Phosphine Ligands. (n.d.). Merck Millipore.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts.
  • Hydrolysis of methyl acetate. (n.d.).
  • Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine. (2025). Benchchem.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry, 14(14), 4267–4279.

Sources

Optimization

Technical Support Center: Purification of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate and its derivatives. This guide is designed for researchers, scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of chemical intermediates. Drawing from established methodologies and practical experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity compounds.

Troubleshooting Guide: Column Chromatography

Flash column chromatography is a primary and highly effective method for purifying Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate derivatives from reaction mixtures.[1] However, the unique properties of the pyridine moiety can present specific challenges. This section addresses the most common issues in a question-and-answer format.

Q1: I'm observing very poor separation between my product and an impurity. How can I improve the resolution?

A1: Poor separation is a frequent issue stemming from an unoptimized mobile phase, improper column packing, or overloading the column.

  • Underlying Cause: The principle of chromatography relies on the differential partitioning of compounds between the stationary phase (silica) and the mobile phase (eluent). If the eluent's polarity is too high, all compounds will travel quickly with the solvent front, resulting in no separation. If it's too low, compounds will remain adsorbed to the silica.

  • Troubleshooting Steps:

    • Systematic TLC Analysis: Before every column, it is critical to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[2][3]

      • Test various mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, diethyl ether).[2] A good starting point for many pyridyl derivatives is a hexane/ethyl acetate mixture.[4][5]

      • The goal is to find a solvent system where the desired product has an Rf (retention factor) value between 0.2 and 0.4, and there is maximum separation from all impurities.[2]

    • Reduce Sample Load: Overloading the column is a common mistake that saturates the stationary phase and leads to broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

    • Ensure Proper Column Packing: Air bubbles or channels in the silica gel bed will lead to an uneven flow of the mobile phase and result in poor separation. Always pack the column using a slurry method and ensure the silica bed is uniform and compact before loading the sample.[1][3]

Q2: My product appears to be degrading on the silica gel column. What is happening and how can I prevent it?

A2: The pyridine nitrogen in your compound is basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, sometimes leading to degradation.[2]

  • Underlying Cause: The acidic nature of silica gel can catalyze decomposition pathways for sensitive molecules. Pyridine derivatives are particularly susceptible to this issue.[2]

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites by preparing a slurry of the silica gel in the eluent system containing a small amount of a base, typically 0.5-1% triethylamine (Et₃N).

    • Use a Different Stationary Phase: If degradation persists, switch to a more inert stationary phase. Neutral or basic alumina is an excellent alternative for acid-sensitive compounds.[2][3]

Q3: My product spot on the TLC is streaking, and the peaks from my column are showing significant tailing. What causes this and how can I fix it?

A3: Peak tailing and streaking are classic signs of strong, non-ideal interactions between your basic compound and the acidic stationary phase.[2][3]

  • Underlying Cause: The basic nitrogen atom of the pyridine ring can strongly and sometimes irreversibly bind to the acidic silanol groups on the silica surface.[2] This causes a portion of the molecules to lag behind the main band, resulting in a "tail."

  • Troubleshooting Steps:

    • Add a Basic Modifier to the Eluent: The most common and effective solution is to add a small amount of a competing base, such as triethylamine (0.1-1%), to your eluent system.[2][3] The triethylamine will preferentially occupy the acidic sites on the silica, allowing your product to elute more symmetrically.

    • Reduce Sample Concentration: Loading a highly concentrated sample can exacerbate tailing. Ensure your crude product is dissolved in a minimal amount of solvent before loading.[3]

Summary of Common Column Chromatography Issues
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation Inappropriate eluent polarity; Column overloading; Poor packing.Optimize eluent with TLC (Rf 0.2-0.4); Reduce sample load; Repack column carefully.[2][3]
Product Degradation Acidic nature of silica gel.Deactivate silica with triethylamine; Use neutral or basic alumina as the stationary phase.[2][3]
Peak Tailing/Streaking Strong interaction of basic pyridine with acidic silica.Add a basic modifier (~0.1-1% triethylamine) to the eluent.[2][3]
Product Elutes Too Fast Eluent is too polar.Decrease the polarity of the eluent (e.g., increase hexane percentage).[3]
Product Does Not Elute Eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., increase ethyl acetate percentage).[3]
Experimental Workflow: Flash Column Chromatography

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. Optimize Eluent (TLC Analysis) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Load Sample (Minimal Solvent) Pack->Load Elute 4. Elute Column (Optimized Solvent) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for Flash Column Chromatography.

Troubleshooting Guide: Recrystallization

For solid derivatives, recrystallization is a powerful and cost-effective purification technique.[6] The success of this method hinges on selecting the appropriate solvent.

Q4: My compound "oils out" of the solution instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice. This often traps impurities.

  • Underlying Cause: This is typically caused by the solution being supersaturated or the cooling process being too rapid.[3] It can also happen if the chosen solvent is too "good" for the compound.

  • Troubleshooting Steps:

    • Use a Solvent Pair: This is a highly effective technique. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes persistently turbid. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. Common pairs include ethanol/water or ethyl acetate/hexane.[3][6]

    • Ensure Slow Cooling: After dissolving your compound in the hot solvent, cover the flask and allow it to cool to room temperature undisturbed. Rapid cooling (e.g., placing directly in an ice bath) promotes precipitation and oiling out, whereas slow cooling encourages the growth of pure crystals.

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethyl acetate and ethanol are often good starting points for pyridinone-type structures.[7][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[8]

  • Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[8]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect from the synthesis of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate?

A: The most common impurities arise from incomplete reactions or side reactions. These include:

  • Unreacted Starting Materials: Primarily 5-bromo-2-hydroxypyridine and a methyl haloacetate (e.g., methyl bromoacetate or chloroacetate). The 5-bromo-2-hydroxypyridine is phenolic and can often be removed with a basic aqueous wash (e.g., 5% NaOH or NaHCO₃ solution).

  • Hydrolysis Product: The methyl ester is susceptible to hydrolysis back to the carboxylic acid under either strongly acidic or basic conditions, particularly if water is present during workup or purification.

  • Products of Side Reactions: Depending on the reaction conditions, impurities from undesired N-alkylation or reactions involving other functional groups on derivative structures may be present.

Q: How can I best store Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate and its derivatives?

A: Due to the potential for ester hydrolysis, these compounds should be stored in a cool, dry place, tightly sealed to protect from moisture. For long-term storage, refrigeration is recommended.[9]

Q: Is it always necessary to use a modifier like triethylamine for chromatography?

A: Not always, but it is a very common requirement for pyridine-containing compounds to achieve good peak shape on silica gel.[2][3] It is highly recommended to run a small-scale TLC with and without the modifier. If you observe significant streaking or a major change in Rf value, then using a modifier in your column is essential for a successful purification.

Purification Method Selection Guide

G start Crude Product check_state Is the product a solid at room temperature? start->check_state recrystallize Attempt Recrystallization check_state->recrystallize Yes chromatography Perform Column Chromatography check_state->chromatography No / Oily Solid check_purity Check Purity (TLC, NMR, etc.) recrystallize->check_purity pure_product Pure Product chromatography->pure_product check_purity->chromatography Purity < 95% check_purity->pure_product Purity > 95%

Caption: Decision-making workflow for purification.

References
  • Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. Benchchem.
  • Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chromatography. Benchchem.
  • Technical Support Center: Purification of 4-Bromo-2,6-bis(bromomethyl)pyridine. Benchchem.
  • 2 Pyridones. Scribd.
  • SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. HETEROCYCLES, Vol. 75, No. 1, 2008.
  • Process for the preparation of 2-(pyrid-2-yloxymethyl)phenylacetates as pesticide intermediates. Google Patents.
  • Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate. CymitQuimica.
  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). PMC.
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
  • N-(5-Bromopyridin-2-yl)acetamide. PMC.
  • SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series.
  • NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University Research Repository.
  • Preparation method of 2-methyl-5-bromopyrimidine. Google Patents.
  • Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. Google Patents.
  • methyl 2-(5-bromo-3-pyridyl)acetate. Sigma-Aldrich.
  • 845890-35-9|Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate. BLDpharm.
  • Process for the production of 2-pyridylpyridine derivatives. Google Patents.
  • step-by-step guide to recrystallization of 5-Methylpyridin-2(1H)-one. Benchchem.

Sources

Troubleshooting

Technical Support Center: Preventing Debromination of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate unwanted debromination (hydrodehalo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate unwanted debromination (hydrodehalogenation) when working with Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate .

This building block possesses a unique "push-pull" electronic system: the pyridine nitrogen withdraws electron density (activating the C-Br bond), while the 2-oxyacetate group donates electron density via resonance. This renders the 5-bromo position highly reactive but also makes the intermediate species vulnerable to degradation if reaction conditions are not rigorously controlled.

Mechanistic Pathway: Coupling vs. Debromination

To solve debromination, we must first understand its causality. During palladium-catalyzed functionalization, the long-lived Pd(II) oxidative addition complex can either undergo the desired transmetalation or intercept a hydride from the environment (solvents, bases, or ligands) to form a Pd-H species, which leads to the debrominated byproduct[1].

Mechanism SM Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate + Pd(0) Catalyst OxAdd Ar-Pd(II)-Br Complex (Long-lived intermediate) SM->OxAdd Oxidative Addition Transmet Transmetalation (Accelerated by K3PO4) OxAdd->Transmet Fast Pathway (Bulky Ligands: SPhos) Hydride Hydride Transfer (From Alcohols/Amines) OxAdd->Hydride Slow Pathway (Hydride Donors Present) Product Desired Coupled Product (Ar-Nu) Transmet->Product Reductive Elimination Debrom Debrominated Byproduct (Ar-H) Hydride->Debrom Reductive Elimination

Mechanism of Pd-catalyzed coupling vs. hydrodebromination for the 5-bromopyridine scaffold.

Troubleshooting FAQs: The Causality of Debromination

Q1: Why am I seeing significant amounts of Methyl 2-(2-pyridyloxy)acetate (the debrominated byproduct) during my Suzuki-Miyaura coupling? A1: This is classic hydrodehalogenation. The electron-deficient nature of the bromopyridine accelerates the initial oxidative addition of Pd(0) into the C-Br bond. However, if the subsequent transmetalation step is slow, the resulting Pd(II) complex has time to react with hydride donors in your mixture[1]. These hydrides typically come from protic solvents (like ethanol), basic amines undergoing β -hydride elimination, or alkoxide bases[2].

Q2: How do I select the right ligand and base to suppress this Pd-H pathway? A2: You must shift the kinetic equilibrium to favor transmetalation. Use bulky, electron-rich phosphine ligands (such as SPhos or XPhos). These ligands sterically crowd the palladium center, accelerating the desired reductive elimination and preventing the coordination of hydride sources[3]. Furthermore, swap strong nucleophilic bases (e.g., NaOtBu, NaOH) for milder, inorganic bases like K₃PO₄ or Cs₂CO₃, which facilitate coupling without acting as hydride donors[4].

Q3: I am trying to reduce the methyl ester to an alcohol using NaBH₄ in methanol, but I am losing the bromine atom. Why? A3: Methanol combined with a strong hydride source (NaBH₄) is highly destructive to electron-deficient aryl halides. The hydride can attack the activated 5-position via a nucleophilic aromatic substitution (SₙAr) mechanism or direct reductive cleavage. To preserve the C-Br bond, perform the reduction using Diisobutylaluminum hydride (DIBAL-H) in anhydrous dichloromethane at -78 °C. The ultra-low temperature and strictly aprotic environment ensure chemoselective reduction of the ester without transferring hydrides to the aromatic ring.

Quantitative Data: Condition Screening

The following table summarizes the causal relationship between reaction conditions and the fate of the C-Br bond during a standard Suzuki-Miyaura coupling of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate.

Catalyst SystemBaseSolventTemp (°C)Desired Product Yield (%)Debrominated Byproduct (%)Mechanistic Rationale
Pd(PPh₃)₄Na₂CO₃EtOH / H₂O8030%60%Ethanol acts as a strong hydride donor, driving rapid hydrodehalogenation.
Pd(dppf)Cl₂K₂CO₃DMF9055%35%DMF decomposes at elevated temperatures to provide formyl/hydride sources.
Pd₂(dba)₃ / XPhosNaOtBuToluene8045%40%Strong alkoxide base promotes Pd-H formation and unwanted ester cleavage.
Pd₂(dba)₃ / SPhos K₃PO₄ 1,4-Dioxane 60 92% < 2% Aprotic solvent and mild base suppress Pd-H; bulky ligand accelerates coupling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By monitoring specific analytical markers, you can confirm the preservation of the C-Br bond in real-time.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Targeting the 5-Position)

Objective: Form a C-C bond at the 5-position without triggering hydrodehalogenation or ester hydrolysis[5].

  • Preparation: To an oven-dried Schlenk flask under an Argon atmosphere, add Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Evacuate and backfill with Argon three times. Add degassed, anhydrous 1,4-dioxane (to reach 0.1 M concentration). Note: Do not use alcohols or DMF.

  • Reaction: Heat the mixture to 60 °C with vigorous stirring for 6–8 hours.

  • Self-Validation System (LC-MS):

    • Pre-reaction: The starting material exhibits a distinct isotopic pattern (M and M+2 peaks of equal intensity at m/z 246 and 248).

    • In-process: Monitor the disappearance of m/z 246/248. The critical failure mode is the appearance of m/z 168 (Methyl 2-(2-pyridyloxy)acetate), indicating debromination. A successful reaction will show the mass of the coupled product with no m/z 168 peak.

Protocol B: Chemoselective Ester Hydrolysis (Preserving the 5-Bromo Position)

Objective: Hydrolyze the methyl ester to the carboxylic acid without triggering SₙAr ether cleavage or halogen dance.

  • Solvent System: Dissolve Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate (1.0 equiv) in a 3:1 mixture of THF and deionized water. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add LiOH·H₂O (1.1 equiv). Note: Avoid NaOH or KOH, as strong bases at room temperature can cleave the 2-oxy linkage.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature until starting material is consumed (approx. 3 hours).

  • Self-Validation System (TLC & LC-MS):

    • In-process (TLC): The starting ester (R_f = 0.6 in 3:1 Hexanes/EtOAc) will disappear. The product will remain completely at the baseline (R_f = 0.0) due to carboxylate salt formation.

    • Workup Validation: Acidify the aqueous layer to pH 3 using 1M HCl, then extract with EtOAc. LC-MS of the organic layer must show m/z 232/234 [M-H]⁻ in negative ion mode. The presence of the M/M+2 isotopic ratio confirms the C-Br bond is fully intact.

References

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate Workflows

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing catalyst deactivation when performing transition-metal catalyzed cro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing catalyst deactivation when performing transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate .

Working with this highly functionalized building block presents a dual-threat to palladium catalysts: the Lewis basic pyridine nitrogen and the base-sensitive methyl ester. Below, we dissect the causality of these failures and provide field-proven, self-validating protocols to rescue your synthetic workflows.

Mechanistic Insights: The Dual-Poisoning Threat

To troubleshoot effectively, you must understand the causality behind the catalyst deactivation. Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate induces catalyst death via two distinct pathways[1]:

  • Off-Cycle N-Coordination: The lone pair of electrons on the pyridine nitrogen strongly competes with your phosphine ligands for the active Pd(0) or Pd(II) center. This forms an inactive, coordinatively saturated resting state. Once ligands dissociate, the unprotected palladium rapidly aggregates into inactive Palladium Black [2].

  • Saponification-Induced Chelation (The "Hidden" Poison): Cross-coupling reactions often employ aqueous bases. Under these conditions, the methyl ester of your substrate rapidly hydrolyzes into a carboxylate. The resulting 2-(oxyacetate)pyridine anion acts as a potent bidentate (N,O) ligand. This forms a thermodynamically invincible 6-membered metallacycle with Pd(II), permanently removing the catalyst from the catalytic cycle.

G Pd0 Active Pd(0)L2 Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd + Aryl Bromide N_Coord Off-Cycle State (Pyridine N-Coordination) Pd0->N_Coord Substrate N-binding TransMet Transmetalation Intermediate OxAdd->TransMet + Boronic Acid/Base Hydrolysis Ester Hydrolysis (Aqueous Base) OxAdd->Hydrolysis Side Reaction RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 - Product PdBlack Palladium Black (Aggregation) N_Coord->PdBlack Ligand Dissociation Chelate Irreversible N,O-Chelation (Dead Catalyst) Hydrolysis->Chelate Saponification

Pd-Catalytic Cycle and Dual Poisoning Pathways of the Pyridine Substrate.

Troubleshooting Guides & FAQs

Q1: My Suzuki coupling stalls at 20-30% conversion, and a black precipitate coats the flask. What is happening? A1: The black precipitate is palladium black, an agglomerated, inactive form of palladium metal[2]. This occurs because the pyridine nitrogen of your substrate displaces standard ligands (like PPh₃), leaving the Pd(0) center coordinatively unsaturated and prone to aggregation[1]. Corrective Action: Upgrade your ligand architecture. Switch to a highly sterically hindered Buchwald ligand (e.g., XPhos or RuPhos ). The massive diisopropylphenyl rings create a steric shield around the palladium center, physically preventing the pyridine nitrogen from approaching the axial coordination sites. Alternatively, using 4-Pyridyldiphenylphosphine (4-pydpp) can help stabilize the Pd nanoparticles and prevent aggregation[3].

Q2: I switched to a bulky ligand, but the reaction still fails. LCMS shows a highly polar baseline mass, and the starting material is gone. Why? A2: You have triggered the "hidden" poisoning pathway: saponification. If you are using standard aqueous bases (e.g., Na₂CO₃ in H₂O/THF) at elevated temperatures, the methyl ester hydrolyzes. The resulting carboxylate coordinates with the adjacent pyridine nitrogen to form a dead Pd(II) chelate complex. Corrective Action: You must sever the causality of hydrolysis. Move to strictly anhydrous conditions . Utilize finely milled, anhydrous K₃PO₄ or Cs₂CO₃ in dry Toluene or Dioxane.

Q3: Is it possible my pre-catalyst is the issue? I am using Pd(OAc)₂. A3: Yes. Pd(OAc)₂ is a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species[2]. Strongly coordinating heterocycles like pyridine can trap the Pd(II) species before reduction occurs, effectively poisoning the reaction before it even begins[4]. Corrective Action: Utilize a direct Pd(0) reservoir such as Pd₂(dba)₃ to bypass the problematic reduction step and immediately enter the catalytic cycle[4].

Q4: How do I know if the substrate's structure is the poison, or if my specific batch is contaminated? A4: Cross-couplings are highly sensitive to trace impurities, particularly elemental sulfur, which is a notorious catalyst poison often carried over from upstream halogenation steps[5]. To isolate the variable, you must run a self-validating "Poisoning Spike" Assay (see Methodologies below).

G Start Reaction Stalls (<30% Conversion) CheckPrecip Is Pd Black Precipitate Visible? Start->CheckPrecip CheckTLC Check LCMS for Polar Byproduct CheckPrecip->CheckTLC No Sol1 Increase Ligand Sterics (e.g., XPhos, RuPhos) CheckPrecip->Sol1 Yes (N-Coordination) Sol2 Switch to Anhydrous Conditions (K3PO4/Toluene) CheckTLC->Sol2 Yes (Ester Hydrolysis) Sol3 Perform 'Poisoning Spike' to Check Impurities CheckTLC->Sol3 No (Possible S-Impurities)

Decision Matrix for Diagnosing and Resolving Catalyst Deactivation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and catalyst survival when coupling Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate with standard arylboronic acids.

Ligand SystemBase / Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
PPh₃Na₂CO₃ (aq) / THF80< 10%Complete ester hydrolysis; irreversible Pd(II) N,O-chelation.
dppfK₂CO₃ (aq) / Dioxane9035%Reaction stalled at 2h; severe Palladium Black precipitation.
4-pydppK₂CO₃ (aq) / Toluene-H₂O9072%Improved Pd(0) stability[3]; minor hydrolysis observed.
XPhos Anhydrous K₃PO₄ / Toluene 100 94% Complete conversion; steric bulk prevents N-coordination.

Validated Experimental Methodologies

Protocol A: Anhydrous Suzuki-Miyaura Coupling (Optimized for Ester Preservation)

This protocol is engineered to prevent both N-coordination and ester hydrolysis, ensuring high turnover numbers (TON).

Materials:

  • Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid pinacol ester (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • XPhos (0.04 equiv, 4 mol%)

  • Anhydrous K₃PO₄ (finely milled, 2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the solid reagents: Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate, arylboronic ester, Pd₂(dba)₃, XPhos, and milled K₃PO₄.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times to ensure rigorous oxygen removal[2].

  • Solvent Addition: Add anhydrous, sparged Toluene (10 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath. Stir vigorously (800 rpm) for 12 hours. The bulky XPhos ligand will shield the Pd center, while the anhydrous conditions protect the methyl ester.

  • Workup: Cool to room temperature, filter the crude mixture through a short pad of Celite to remove inorganic salts and catalyst remnants, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Diagnostic "Poisoning Spike" Assay

Use this self-validating protocol to determine if your specific batch of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate contains trace poisons (like elemental sulfur)[1][5].

Step-by-Step Procedure:

  • Baseline Setup: Set up two identical reaction vials (Vial A and Vial B) utilizing a highly robust, standard coupling: 4-Bromotoluene (1.0 mmol) + Phenylboronic acid (1.2 mmol) + Pd(PPh₃)₄ (1 mol%) + K₂CO₃ (2.0 mmol) in Toluene/H₂O (5:1 mL).

  • The Spike:

    • To Vial A (Control) , add no further reagents.

    • To Vial B (Spike) , add 0.5 mmol (0.5 equiv) of your Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate batch.

  • Execution: Heat both vials to 90 °C and monitor via GC/MS or LC/MS at t=1h, 2h, and 4h.

  • Data Interpretation:

References

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles Source: PubMed Central (PMC) / NIH URL:[Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development &amp; Troubleshooting for Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the chromatographic challenges of monitoring the synthesis and downstream reactions of Methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the chromatographic challenges of monitoring the synthesis and downstream reactions of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate (CAS: 845890-35-9)[1].

This molecule presents a dual analytical challenge: it contains a weakly basic, electron-deficient pyridine ring prone to secondary interactions with silica supports, and a labile methyl ester highly susceptible to hydrolysis. To achieve reproducible reaction monitoring, we must move beyond generic protocols and establish a self-validating analytical system where every methodological choice is grounded in the molecule's physicochemical reality.

Visualizing the Analytical Workflows

Before diving into the protocols, it is critical to understand the logical flow of our method development and the physical handling of the reaction aliquots.

MethodDev A 1. Analyze Analyte (pKa < 3, Labile Ester) B 2. Select Column (End-capped C18) A->B C 3. Set Mobile Phase pH (Acidic: pH 2.5 - 3.0) B->C D 4. Optimize Gradient (Water / Acetonitrile) C->D E 5. Evaluate Peak Shape (Check Tailing/Hydrolysis) D->E E->C Fix Tailing F 6. Lock Validated Method E->F

Logical flow for HPLC method development of substituted pyridines.

ReactionMonitoring R Quench Aliquot (Stop Reaction) S Dilute Sample (Match Mobile Phase) R->S T Filter (0.22 µm) (Remove Salts) S->T U HPLC Injection (UV 254 nm) T->U V Data Analysis (Quantify Yield) U->V

Step-by-step sample preparation and HPLC analysis workflow for reaction monitoring.

Experimental Protocol: Self-Validating RP-HPLC Method

To monitor the synthesis of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate (typically from 5-bromo-2-hydroxypyridine and methyl bromoacetate), you must separate highly polar starting materials from the lipophilic product while preventing on-column degradation.

Step-by-Step Methodology
  • System Suitability Setup (Self-Validation): Before analyzing reaction samples, inject a Quality Control Reference Material (QCRM) containing the starting materials and the final product. The system is only validated for use if the resolution ( Rs​ ) between all peaks is > 2.0 and the tailing factor for the pyridine species is < 1.5.

  • Sample Quenching & Preparation: Extract 10 µL of the active reaction mixture. Immediately quench it into 990 µL of cold Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: The low temperature and acidic pH instantly halt base-catalyzed alkylation/saponification, locking the reaction state and preventing the generation of artifact peaks[2].

  • Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

    • Causality: Removes insoluble inorganic bases (e.g., K2​CO3​ ) which cause severe column backpressure and frit blockage[3].

  • Chromatographic Execution:

    • Column: End-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm). Causality: End-capping minimizes the residual silanols that cause basic pyridines to tail[4].

    • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (pH ~2.7).

    • Mobile Phase B: Acetonitrile.

    • Detection: Diode Array Detector (DAD) set to 254 nm and 280 nm.

Quantitative Data & Gradient Parameters

The following tables summarize the optimized gradient conditions and the expected retention behavior of the reaction components.

Table 1: Optimized Gradient Elution Profile

Time (min)Flow Rate (mL/min)%A (0.1% Formic Acid in H2​O )%B (Acetonitrile)
0.01.0955
8.01.01090
10.01.01090
10.11.0955
15.01.0955

Table 2: Analyte Retention Characteristics & Diagnostic Notes

AnalyteChemical NatureExpected RT (min)Troubleshooting Notes
5-Bromo-2-hydroxypyridinePolar, Acidic/Basic2.5 - 3.5Elutes early; highly prone to tailing if mobile phase pH > 4.0.
2-[(5-Bromo-2-pyridyl)oxy]acetic acidPolar, Acidic4.0 - 5.0Hydrolysis degradant; monitor closely for sample prep artifacts.
Methyl bromoacetateNeutral, Alkyl Halide5.5 - 6.5Weak UV absorbance; monitor at 210 nm if quantification is required.
Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate Lipophilic, Ester 7.5 - 8.5 Target product; sensitive to basic hydrolysis in the autosampler.

Troubleshooting Guides & FAQs

Q1: I am observing a split peak or severe tailing for Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate. How do I fix this? A1: Tailing in substituted pyridines is almost universally caused by secondary ion-exchange interactions between the weakly basic pyridine nitrogen and unreacted, ionized silanols ( SiO− ) on the silica backbone[3][4].

  • Actionable Fix: Verify the pH of your aqueous mobile phase. It must be strictly maintained below pH 3.0 (using 0.1% Formic Acid or TFA) to ensure silanols are fully protonated and neutralized. If tailing persists, switch to a fully end-capped C18 column or a mixed-mode column specifically designed for basic compounds[5]. Additionally, check your PEEK/stainless steel fittings; poorly connected flow paths create dead volume, which mimics chemical tailing[6].

Q2: A new, unexpected peak is growing over time in my autosampler vials. Is my product degrading on the column? A2: No, it is degrading in the vial. You are likely observing the hydrolysis of your target methyl ester into 2-[(5-Bromo-2-pyridyl)oxy]acetic acid. Esters are highly labile in aqueous environments, especially if the sample diluent is not pH-controlled.

  • Actionable Fix: This is an artifact peak originating from sample preparation[2]. Ensure your sample diluent matches the initial mobile phase conditions (slightly acidic). Never leave samples in basic diluents (e.g., unquenched reaction mixtures containing K2​CO3​ ) in the autosampler. Maintain the autosampler compartment at 4°C to kinetically slow any residual hydrolysis.

Q3: My retention times are drifting steadily across multiple injections. What is the root cause? A3: Drifting retention times usually indicate a failure to properly equilibrate the column between gradient runs, or a slow shift in the mobile phase composition due to selective evaporation of the organic modifier[7].

  • Actionable Fix: First, verify that your pump's check valves are clean and proportioning valves are functioning correctly by running a static leak test[6]. If the hardware passes, ensure you are allowing at least 5 to 10 column volumes (approx. 5 minutes at 1.0 mL/min for a 150 mm column) of re-equilibration time at 95% A / 5% B before the next injection[7].

Q4: I am seeing baseline disturbances and "ghost peaks" during the gradient run, even in blank injections. What should I do? A4: Ghost peaks during gradient elution typically originate from impurities in the aqueous mobile phase, degraded mobile phase additives, or dirty system components[2].

  • Actionable Fix: Replace your aqueous phase with fresh, LC-MS grade water. Clean the LC system thoroughly with a mixture of water, isopropanol, methanol, and acetonitrile (ensuring you flush with isopropanol first if transitioning from immiscible solvents)[3]. Finally, install a new inline filter and replace the column guard[2].

References

  • HPLC Methods for analysis of Pyridine - Helix Chromatography. Available at:[Link][5]

  • HPLC Troubleshooting Guide - University of Pittsburgh. Available at: [Link][7]

  • Optimize the Performance of your Waters Alliance HPLC Systems with Agilent Columns and Supplies - Agilent Technologies. Available at: [Link][6]

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems - ResearchGate. Available at: [Link][2]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent Technologies. Available at: [Link][3]

  • HPLC Troubleshooting - Waters Corporation. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Biological activity screening of "Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate" derivatives

A Comprehensive Guide to the Biological Activity Screening of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate Derivatives Abstract The pyridine ring is a foundational scaffold in medicinal and agricultural chemistry, with deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Biological Activity Screening of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate Derivatives

Abstract

The pyridine ring is a foundational scaffold in medicinal and agricultural chemistry, with derivatives demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, and herbicidal properties.[1][2][3] This guide focuses on the strategic biological activity screening of a novel series of derivatives based on the "Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate" core. We present a structured, multi-assay screening approach designed to efficiently identify lead compounds with potential therapeutic or agricultural applications. This document provides detailed, field-tested protocols for primary screening in anticancer and anti-inflammatory pathways, alongside a comparative analysis framework. By explaining the causality behind experimental choices and integrating self-validating systems within each protocol, this guide serves as a critical resource for researchers, scientists, and drug development professionals aiming to explore the potential of this chemical class.

Rationale and Screening Strategy

The "Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate" scaffold combines several features of known pharmacophores. The pyridyl-oxy-acetic acid motif is structurally related to aryloxyphenoxypropionate (APP) herbicides, which target the acetyl-CoA carboxylase (ACCase) enzyme.[4] Furthermore, the substituted pyridine ring is a key component in numerous compounds with demonstrated anticancer and anti-inflammatory effects.[3][5] This structural duality suggests a broad potential for biological activity.

Our screening strategy is therefore designed as a branching cascade to efficiently probe these potential activities. The initial phase involves parallel primary screens for two of the most promising therapeutic areas: anticancer and anti-inflammatory activity. Compounds showing significant activity in either primary screen are then subjected to more specific, secondary assays to confirm their potency and elucidate their mechanism of action.

Experimental & Logic Workflow

The following diagram outlines the comprehensive screening cascade designed for the evaluation of the compound library.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Hit Validation cluster_2 Phase 3: Lead Candidate Identification Compound_Library Compound Library (Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate Derivatives) Anticancer_Screen Primary Anticancer Screen (MTT Assay vs. MCF-7) Compound_Library->Anticancer_Screen Anti_Inflammatory_Screen Primary Anti-Inflammatory Screen (COX-2 Inhibition Assay) Compound_Library->Anti_Inflammatory_Screen Dose_Response Dose-Response & IC50 Determination Anticancer_Screen->Dose_Response Selectivity_Assay Selectivity Assay (COX-1 vs. COX-2) Anti_Inflammatory_Screen->Selectivity_Assay Mechanism_Assay Mechanism of Action Assay (e.g., Caspase Activity) Dose_Response->Mechanism_Assay Lead_Candidate Lead Candidate(s) for further development Mechanism_Assay->Lead_Candidate Selectivity_Assay->Lead_Candidate G Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme substrate Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins catalysis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates MPO_003 MPO-003 (Lead Compound) MPO_003->COX2_Enzyme INHIBITS

Sources

Comparative

Strategic Selection of Halopyridine Building Blocks: A Comparative Guide to Methyl 2-[(5-Halo-2-pyridyl)oxy]acetates

For researchers and drug development professionals, the functionalization of the pyridine core is a cornerstone of modern medicinal chemistry. Bifunctional building blocks, such as Methyl 2-[(5-halo-2-pyridyl)oxy]acetate...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the functionalization of the pyridine core is a cornerstone of modern medicinal chemistry. Bifunctional building blocks, such as Methyl 2-[(5-halo-2-pyridyl)oxy]acetate , offer immense strategic value. The acetate ester provides a versatile handle for downstream saponification, amidation, or reduction, while the 5-halo position is primed for palladium-catalyzed C–C or C–N bond formation.

However, the choice of halogen—chloro, bromo, or iodo—profoundly impacts the thermodynamic landscape of the synthetic route. As a Senior Application Scientist, selecting the appropriate analog requires balancing reactivity, chemoselectivity, bench stability, and cost. This guide objectively compares Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate against its chloro- and iodo- analogs, providing mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: The Halogen Effect in Cross-Coupling

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) is dictated by the carbon-halogen (C–X) bond dissociation energy (BDE) [1].

The general order of reactivity is I > Br > Cl . Because the oxidative addition of the palladium(0) catalyst into the C–X bond is typically the rate-determining step, the activation energy required is directly proportional to the BDE.

  • The 5-Iodo Analog: With the lowest BDE (~65 kcal/mol), the iodo analog undergoes rapid oxidative addition, often proceeding at room temperature. However, this hyper-reactivity comes at the cost of poor bench stability (susceptible to light-induced degradation) and a higher propensity for side reactions, such as protodehalogenation, if the subsequent transmetalation step is slow.

  • The 5-Chloro Analog: The C–Cl bond is highly stable (~95 kcal/mol). While this makes the starting material inexpensive and robust, it requires harsh reaction conditions (>100 °C) and specialized, electron-rich, sterically hindered phosphine ligands (e.g., XPhos, BrettPhos) to force the oxidative addition [3].

  • The 5-Bromo Analog (The "Goldilocks" Substrate): Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate strikes the optimal thermodynamic balance. Its C–Br bond (~80 kcal/mol) is stable enough for long-term storage but reactive enough to undergo smooth oxidative addition with standard, inexpensive ligands like dppf or PPh 3​ at moderate temperatures (80–100 °C) [2].

Quantitative Data Comparison
PropertyMethyl 2-[(5-Iodo-2-pyridyl)oxy]acetateMethyl 2-[(5-Bromo-2-pyridyl)oxy]acetateMethyl 2-[(5-Chloro-2-pyridyl)oxy]acetate
C–X Bond Dissociation Energy ~65 kcal/mol~80 kcal/mol~95 kcal/mol
Oxidative Addition Rate Extremely FastModerate to FastSlow
Typical Reaction Temp 25 °C – 60 °C80 °C – 100 °C100 °C – 120 °C
Optimal Catalyst/Ligand Pd(OAc) 2​ , Pd(PPh 3​ ) 4​ Pd(dppf)Cl 2​ , Pd(PPh 3​ ) 4​ Pd 2​ (dba) 3​
  • XPhos / BrettPhos
Bench Stability Low (Light/Heat Sensitive)High (Highly Stable)Very High (Highly Stable)
Relative Cost HighModerateLow
Chemoselectivity Prone to side reactionsExcellentGood, but requires harsh conditions

Synthetic Workflows & Logical Relationships

The divergence in reactivity dictates the synthetic workflow. The diagram below illustrates how the choice of halogen influences the required catalytic conditions.

Reactivity pathways of 5-halo-2-pyridyloxyacetates in Pd-catalyzed cross-coupling.

Experimental Validation: Self-Validating Protocol

To demonstrate the practical utility of the optimal substrate, below is a highly reliable, step-by-step protocol for the Suzuki-Miyaura cross-coupling of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate . This protocol is designed as a self-validating system, ensuring that every physical action has an observable, mechanistic confirmation.

Step 1: Reagent Preparation & Degassing
  • Action: In an oven-dried Schlenk flask, combine Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K 2​ CO 3​ (2.0 equiv). Add a solvent mixture of 1,4-Dioxane/H 2​ O (4:1 v/v).

  • Causality: The biphasic 1,4-Dioxane/H 2​ O system is critical. Dioxane solubilizes the lipophilic halopyridine, while water dissolves the inorganic base, facilitating the formation of the reactive arylboronate complex required for transmetalation.

  • Validation: The mixture will appear as a heterogeneous suspension. Sparging the solvent with Argon for 15 minutes is mandatory to displace dissolved O 2​ , which would otherwise irreversibly oxidize the active Pd(0) species to an inactive Pd(II) complex.

Step 2: Catalyst Addition & Reaction Initiation
  • Action: Add Pd(dppf)Cl 2​ (0.05 equiv) under a positive stream of Argon. Seal the flask and heat to 90 °C with vigorous stirring.

  • Causality: Pd(dppf)Cl 2​ is a robust precatalyst that reduces in situ to Pd(0). The bidentate dppf ligand enforces a cis-geometry on the intermediate Pd(II) complex, which sterically accelerates the final reductive elimination step, driving the reaction forward.

Step 3: Reaction Monitoring (The Self-Validating Checkpoint)
  • Action: After 2 hours, sample the organic layer and analyze via LC-MS.

  • Causality & Validation: The starting bromo-pyridine exhibits a highly distinct 1:1 isotopic doublet at m/z 246 and 248 [M+H] + due to the natural abundance of 79 Br and 81 Br. The successful consumption of the starting material is definitively validated by the complete disappearance of this isotopic signature and the emergence of the product mass peak. (Note: If using the chloro- analog, look for a 3:1 isotopic ratio at m/z 202 and 204).

Step 4: Work-up & Isolation
  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

  • Causality: The acetate ester moiety is sensitive to harsh basic hydrolysis. Prolonged exposure to the aqueous K 2​ CO 3​ during work-up should be minimized to prevent unwanted saponification into the corresponding carboxylic acid.

The Catalytic Cycle

Understanding the catalytic cycle allows researchers to troubleshoot stalled reactions. If the bromo- analog fails to couple, the bottleneck is rarely oxidative addition; it is usually a failed transmetalation (requiring a stronger base) or a stalled reductive elimination (requiring a more sterically demanding ligand).

Mechanism of Pd-catalyzed cross-coupling highlighting the oxidative addition step.

Conclusion & Strategic Recommendations

When designing a synthetic route involving a 2-pyridyloxyacetate scaffold, Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate is the recommended starting point for most discovery chemistry applications. It avoids the high costs and instability of the iodo- analog, while completely bypassing the need for expensive, proprietary ligands required to activate the chloro- analog. The bromo- derivative offers predictable, scalable, and highly chemoselective reactivity, making it an indispensable tool in the medicinal chemist's arsenal.

References

  • Khan, S. G., et al. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine." Molecules, 22(1), 190, 2017. URL:[Link]

  • Primer, D. N., et al. "Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides." Angewandte Chemie International Edition, 62, e202304177, 2023. URL:[Link]

Validation

A Senior Application Scientist's Guide to Docking Studies of Ligands Derived from "Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate"

An In-Depth Technical Comparison for Researchers and Drug Development Professionals In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid an...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Comparison for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and efficient screening of potential therapeutic agents. This guide provides a comprehensive overview and comparative analysis of docking studies, with a specific focus on ligands derived from the scaffold "Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate." As a Senior Application Scientist, my objective is to furnish you with not just a protocol, but a strategic framework for conducting and interpreting your own docking experiments with scientific rigor.

This guide is structured to provide a deep dive into the causality behind experimental choices, ensuring that each step is a self-validating system. We will explore the nuances of ligand and protein preparation, the selection of appropriate docking software, and the critical analysis of the resulting data.

The Core Scaffold: Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate

The starting point of our investigation is the molecule Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate, a pyridine derivative.[1][2][3][4][5][6][7] Pyridine-based compounds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules, including approved drugs.[6] The bromo-substituent and the flexible oxyacetate side chain offer opportunities for a variety of chemical modifications, making this scaffold a promising starting point for generating a library of diverse ligands.

PropertyValue
CAS Number 845890-35-9[2][5]
Molecular Formula C8H8BrNO3[2]
Molecular Weight 246.058 g/mol [2]
Purity Typically ≥97% for research purposes[2]

Principles of Molecular Docking: A Strategic Overview

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] The goal is to predict the binding mode and affinity of a ligand to a protein's active site.[8] A successful docking study relies on a robust protocol that encompasses careful preparation of both the ligand and the receptor, the use of a suitable docking algorithm and scoring function, and a thorough analysis of the results.[9][10]

Comparative Analysis of Docking Software

The choice of docking software is a critical decision that can significantly impact the outcome of your study. Several academic and commercial software packages are available, each with its own strengths and weaknesses.[11][12][13]

SoftwareKey FeaturesStrengthsConsiderations
AutoDock Vina Open-source, fast, and widely used.[11][12] Employs a Lamarckian genetic algorithm.Excellent for virtual screening of large compound libraries due to its speed and accuracy.[11]Scoring function is empirical and may not be as accurate for all systems compared to more sophisticated methods.
Glide (Schrödinger) Commercial software with a hierarchical screening approach.[11]High accuracy in pose prediction and binding affinity estimation.[11][13]Requires a commercial license, which can be a significant investment.
GOLD (CCDC) Utilizes a genetic algorithm for flexible ligand docking.[11][13] Offers multiple scoring functions.[10]Highly effective for handling ligand flexibility and providing a range of scoring options.[11][13]Can be computationally intensive, especially with highly flexible ligands.
DOCK One of the earliest docking programs.[11] Uses a geometric matching algorithm.Well-established and has a strong user community.May be less user-friendly compared to newer programs.

For the purpose of this guide, we will focus on AutoDock Vina due to its open-source nature, widespread use, and balance of speed and accuracy, making it an excellent choice for both novice and experienced researchers.[11][12]

Experimental Protocols: A Step-by-Step Workflow

A rigorous and reproducible docking workflow is paramount for obtaining meaningful results. The following protocol outlines the key steps for a docking study involving derivatives of "Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate."

Ligand Preparation

The quality of your ligand structures is a critical determinant of docking accuracy.[14]

  • 2D to 3D Conversion: Start with the 2D structure of your ligand. This can be sketched using chemical drawing software like ChemDraw or obtained from databases such as PubChem.[15] Convert the 2D structure to a 3D conformation.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a more stable conformation.

  • Charge Assignment: Assign partial charges to the atoms of the ligand. Gasteiger charges are commonly used for this purpose.[15]

  • Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.[15]

  • File Format Conversion: Save the prepared ligand in the PDBQT file format, which is required by AutoDock Vina.[9]

Protein Preparation

Proper preparation of the receptor is equally crucial for a successful docking experiment.[16]

  • Obtain Protein Structure: Download the 3D structure of your target protein from the Protein Data Bank (PDB).[17] Choose a high-resolution crystal structure, preferably with a co-crystallized ligand to define the binding site.

  • Clean the Protein Structure: Remove water molecules, ions, and any co-crystallized ligands from the PDB file.[9][16]

  • Add Hydrogens: Add polar hydrogen atoms to the protein, as they are often not resolved in crystal structures.[9]

  • Assign Charges: Assign charges to the protein atoms. Kollman charges are a common choice.

  • File Format Conversion: Save the prepared protein in the PDBQT file format.[9]

Docking Workflow Diagram

The following diagram illustrates the overall workflow for a typical molecular docking experiment.

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis l1 2D Structure l2 3D Conversion l1->l2 l3 Energy Minimization l2->l3 l4 Charge Assignment l3->l4 l5 Define Rotatable Bonds l4->l5 l6 Save as PDBQT l5->l6 d1 Define Grid Box l6->d1 p1 Download PDB p2 Clean Structure p1->p2 p3 Add Hydrogens p2->p3 p4 Assign Charges p3->p4 p5 Save as PDBQT p4->p5 p5->d1 d2 Run AutoDock Vina d1->d2 d3 Generate Docked Poses d2->d3 a1 Analyze Binding Energy d3->a1 a2 Visualize Interactions a1->a2 a3 Compare with Controls a2->a3

Caption: A generalized workflow for molecular docking studies.

Results and Discussion: Interpreting Docking Data

The output of a docking simulation provides a wealth of information that requires careful interpretation.[18][19][20][21]

Binding Affinity and Docking Score

The primary quantitative output of a docking calculation is the binding affinity, often reported as a docking score in kcal/mol.[8][22] A more negative value indicates a stronger predicted binding affinity.[8][19][23] It is crucial to remember that this is a predicted value and should be used for ranking and comparison rather than as an absolute measure of binding strength.[22][24]

Hypothetical Docking Results for Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate Derivatives

Let's consider a hypothetical scenario where we have docked a series of derivatives against a target protein kinase.

Ligand IDModificationDocking Score (kcal/mol)Key Interacting Residues
LIG-001 Parent Scaffold-7.5GLU-91, LEU-135
LIG-002 R = -CH3-7.9GLU-91, LEU-135, VAL-70
LIG-003 R = -OH-8.5GLU-91, LEU-135, ASP-145 (H-bond)
LIG-004 R = -NH2-8.2GLU-91, LEU-135, SER-92 (H-bond)
Control Known Inhibitor-9.2GLU-91, LEU-135, ASP-145 (H-bond)
Analysis of Binding Poses and Interactions

Visual inspection of the docked poses is essential to understand the nature of the ligand-protein interactions.[19] Software like PyMOL or UCSF Chimera can be used to visualize these interactions.[12][18] Look for key interactions such as:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.[19]

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein contribute significantly to binding.

  • Pi-Pi Stacking: Aromatic rings in the ligand and protein can stack on top of each other, providing additional stability.

  • Salt Bridges: Electrostatic interactions between charged groups.

Logical Relationship of Docking Analysis

analysis_logic DockingScore Docking Score (Binding Affinity) SAR Structure-Activity Relationship DockingScore->SAR BindingPose Binding Pose (3D Orientation) Interactions Ligand-Protein Interactions BindingPose->Interactions Interactions->SAR LeadCandidate Lead Candidate Identification SAR->LeadCandidate

Caption: The logical flow of analyzing molecular docking results.

Trustworthiness and Validation of Docking Protocols

To ensure the reliability of your docking results, it is crucial to validate your protocol.[24] A common method is to perform "redocking," where the co-crystallized ligand is extracted from the protein structure and then docked back into the binding site.[14] A successful redocking experiment should reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[19]

Conclusion

Molecular docking is a powerful computational tool that can significantly accelerate the drug discovery process. By following a rigorous and well-validated protocol, researchers can effectively screen virtual libraries of compounds, such as derivatives of "Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate," to identify promising lead candidates. The key to success lies not only in the proficient execution of the docking simulation but also in the careful and insightful analysis of the results. This guide provides a framework for conducting high-quality docking studies, empowering you to make informed decisions in your research and development endeavors.

References

  • YouTube. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Retrieved from [Link]

  • ZipDo.co. (2026, March 12). Top 10 Best Docking Software of 2026. Retrieved from [Link]

  • ResearchGate. Comparison of Major Molecular Docking Software Packages. Retrieved from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]

  • Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysical Reviews, 9(2), 91-102.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • DOCKING TUTORIAL. (2010, June 24). Retrieved from [Link]

  • YouTube. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]

  • YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]

  • PMC. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Retrieved from [Link]

  • YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]

  • YouTube. (2026, March 8). Tutorial 17: Docking Score vs Binding Interactions: Which Matters More in Drug Screening? Retrieved from [Link]

  • Galaxy Training!. (2019, October 19). Protein-ligand docking. Retrieved from [Link]

  • ETFLIN. (2022, December 2). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

  • SciSpace. A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Retrieved from [Link]

  • Computational protein-ligand docking and virtual drug screening with the AutoDock suite. (n.d.). Retrieved from [Link]

  • ACS Publications. (2025, October 9). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? Retrieved from [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012, February 15). Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl). (n.d.).
  • ResearchGate. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]

  • synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3. (2023, October 31). Retrieved from https://dspace.nuph.edu.ua/handle/123456789/15174
  • PubMed. (2018, November 1). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Retrieved from [Link]

  • OPTIMIZING MOLECULAR DOCKING PROTOCOLS OF PYRROLE CONTAINING MAO-B INHIBITORS THROUGH CORRELATION COEFFICIENTS. (2021, October 24). Retrieved from [Link]

  • ResearchGate. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Validated Analytical Methods for Quantifying Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate

This guide provides a comprehensive comparison of validated analytical methodologies for the precise and reliable quantification of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate. As a critical intermediate or potential impuri...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the precise and reliable quantification of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate. As a critical intermediate or potential impurity in pharmaceutical manufacturing, its accurate measurement is paramount for ensuring process control, final product quality, and regulatory compliance. This document moves beyond mere procedural lists, delving into the scientific rationale behind method selection and providing the in-depth insights required by researchers, analytical chemists, and drug development professionals.

The validation of any analytical procedure is fundamental to its utility. The objective is to demonstrate that the method is fit for its intended purpose[1]. All methodologies discussed herein are presented within the framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the necessary performance characteristics to be evaluated, such as accuracy, precision, specificity, linearity, and range[1][2][3].

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds. For Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate, its aromatic pyridine core contains a strong chromophore, making it an ideal candidate for UV detection.

Expertise & Experience: The Rationale for HPLC-UV

Reverse-phase HPLC is the logical starting point. The molecule possesses moderate polarity, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. A gradient elution, starting with a higher aqueous composition and ramping up the organic solvent, is recommended. This approach ensures that the target analyte elutes with a sharp, symmetrical peak while also separating it from more polar starting materials or less polar byproducts within a reasonable runtime. The choice of UV detection is based on its robustness, cost-effectiveness, and direct applicability to compounds with a UV-active moiety. A preliminary scan to determine the wavelength of maximum absorbance (λmax) is a critical first step in method development to ensure optimal sensitivity[4].

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: DAD, monitor at λmax (determined experimentally, typically 220-280 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a target concentration of approximately 0.5 mg/mL[4].

    • Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates and prevent column blockage[4].

  • Validation Approach:

    • Specificity: Analyze a placebo (matrix without the analyte) and a spiked placebo to demonstrate the absence of interfering peaks at the retention time of the analyte. Stress studies (acid, base, peroxide, heat, light) should be performed to show separation from potential degradation products[1].

    • Linearity: Prepare a series of at least five concentrations across the expected working range. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

    • Accuracy & Precision: Analyze samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate on different days to assess repeatability and intermediate precision[5][6]. Acceptance criteria are typically within ±2% for accuracy and <2% RSD for precision.

Workflow for HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_validation Data Validation & Reporting p1 Weigh Sample p2 Dissolve in Diluent p1->p2 p3 Filter (0.45 µm) p2->p3 a1 Inject into HPLC p3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection at λmax a2->a3 a4 Data Acquisition & Integration a3->a4 v1 Assess System Suitability a4->v1 v2 Quantify using Calibration Curve v1->v2 v3 Report Results v2->v3

Caption: High-level workflow for HPLC-UV quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for identifying and quantifying volatile and semi-volatile compounds. It offers superior specificity compared to HPLC-UV due to the mass fragmentation patterns generated.

Expertise & Experience: The Rationale for GC-MS

The suitability of GC for Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate hinges on its thermal stability and volatility. As an ester, it is expected to be sufficiently volatile for GC analysis without derivatization[7]. The primary advantage of GC-MS is confirmatory identification. The Electron Impact (EI) ionization will produce a unique mass spectrum, including a molecular ion and characteristic fragment ions, which provides a high degree of certainty in peak identification. The bromine atom will also produce a characteristic isotopic pattern (M and M+2 in a ~1:1 ratio), further enhancing specificity. Headspace GC-MS can be an excellent choice for analyzing trace levels or for samples in complex matrices, as it minimizes sample preparation and matrix effects[8].

Experimental Protocol: GC-MS
  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole) with an Electron Impact (EI) ion source.

  • Chromatographic Conditions:

    • Column: Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)[8].

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp at 20 °C/min to 280 °C, hold for 5 minutes.

    • Transfer Line Temperature: 280 °C[4].

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Impact (EI) at 70 eV[4].

    • Source Temperature: 230 °C.

    • Acquisition Mode: Full Scan (e.g., m/z 40-400) for initial identification and method development. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the molecular ion and key fragments.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a volatile organic solvent such as Ethyl Acetate or Dichloromethane to a target concentration of approximately 0.1 mg/mL[4].

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Data Interpretation p1 Weigh Sample p2 Dissolve in Volatile Solvent p1->p2 a1 Inject into GC p2->a1 a2 Vaporization & Separation a1->a2 a3 EI Ionization & Fragmentation a2->a3 a4 Mass Analysis (Scan or SIM) a3->a4 v1 Identify via Retention Time & Mass Spectrum a4->v1 v2 Quantify using SIM data v1->v2 v3 Report Results v2->v3

Sources

Validation

Comparative Analysis of Catalytic Systems for Cross-Coupling of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-[(5-bromo-2-pyridyl)oxy]acetate is a key structural motif and versatile building block in the synthesis of a wide ar...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-[(5-bromo-2-pyridyl)oxy]acetate is a key structural motif and versatile building block in the synthesis of a wide array of biologically active compounds. Its utility in medicinal chemistry and drug development stems from the strategic placement of a reactive bromine atom on the pyridine ring, which allows for the introduction of diverse functionalities through various cross-coupling reactions. The development of efficient and selective catalytic systems for the derivatization of this intermediate is therefore of paramount importance.

This guide provides a comprehensive comparative analysis of catalytic systems for the cross-coupling of methyl 2-[(5-bromo-2-pyridyl)oxy]acetate. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering a critical evaluation of different catalysts, ligands, and reaction conditions. By presenting supporting experimental data and explaining the underlying mechanistic principles, this guide aims to empower researchers to make informed decisions in their synthetic endeavors.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] For a substrate like methyl 2-[(5-bromo-2-pyridyl)oxy]acetate, this reaction is instrumental in creating biaryl structures, which are prevalent in many pharmaceutical agents.

The general catalytic cycle for the Suzuki-Miyaura reaction is a well-established pathway involving oxidative addition, transmetalation, and reductive elimination.[3][4] The choice of palladium catalyst and ligand is critical for navigating this cycle efficiently, particularly with the electron-deficient nature of the pyridine ring.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination (Ar-Ar')

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling

The selection of the appropriate catalyst, ligand, base, and solvent system is crucial for achieving high yields in the Suzuki-Miyaura coupling of bromopyridines. Below is a comparative table summarizing various systems reported for analogous substrates.

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Coupling PartnerTypical Yield (%)Reference
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-95Arylboronic acids75-92[2]
Pd(OAc)₂Ad₂BnPK₂CO₃Toluene/H₂O (30:1)25Phenylboronic acid90+[5]
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane110Arylboronic acidsGood to Excellent[4]
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O (30:1)100Arylboronic acids-[5]

Expert Insights:

For electron-deficient bromopyridines, the use of electron-rich and sterically hindered phosphine ligands such as SPhos or P(Cy)₃ often leads to improved catalytic activity.[5] These ligands facilitate the oxidative addition step and promote the reductive elimination to afford the desired product. The choice of base is also critical, with inorganic bases like K₃PO₄ and K₂CO₃ being commonly employed to activate the boronic acid for transmetalation.[1][2] The addition of water to the solvent system can sometimes accelerate the reaction.[5]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of methyl 2-[(5-bromo-2-pyridyl)oxy]acetate.

  • To a reaction vessel, add methyl 2-[(5-bromo-2-pyridyl)oxy]acetate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand if required.

  • The vessel is sealed and purged with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful method for the formation of carbon-nitrogen bonds.[6][7] This reaction is particularly valuable for introducing primary and secondary amines at the 5-position of the pyridine ring in methyl 2-[(5-bromo-2-pyridyl)oxy]acetate.

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst.[6]

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Pd(0)L_n->Ar-Pd(II)-Br(L_n) Oxidative Addition (Ar-Br) [Ar-Pd(II)-NHR'R''](L_n)^+Br^- [Ar-Pd(II)-NHR'R''](L_n)^+Br^- Ar-Pd(II)-Br(L_n)->[Ar-Pd(II)-NHR'R''](L_n)^+Br^- Amine Coordination (HNR'R'') Ar-Pd(II)-NHR'R''^+Br^- Ar-Pd(II)-NHR'R''^+Br^- Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(L_n)->Pd(0)L_n Reductive Elimination (Ar-NR'R'') [Ar-Pd(II)-NHR'R''](L_n)^+Br^-->Ar-Pd(II)-NR'R''(L_n) Deprotonation (Base)

Figure 2: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

Comparative Performance of Catalytic Systems for Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination of 2-bromopyridines is highly dependent on the judicious choice of catalyst, ligand, and base. For substrates containing a pyridine ring, careful optimization is often required to achieve high yields.[6][8]

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)AmineTypical Yield (%)Reference
Pd(OAc)₂dpppNaOt-BuToluene80-100Volatile amines55-98[9]
Pd₂(dba)₃XantphosCs₂CO₃Toluene110Arylamines-[6]
Pd(OAc)₂X-PhosKOt-BuToluene100 (MW)AnilinesGood to Excellent[10]

Expert Insights:

The use of bulky, electron-rich phosphine ligands like Xantphos and X-Phos is often crucial for promoting the catalytic cycle, particularly the reductive elimination step.[6][10] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are essential for the deprotonation of the coordinated amine.[6][9] For volatile amines, conducting the reaction in a sealed tube is a practical approach to prevent their loss.[8] Microwave irradiation can significantly shorten reaction times and improve yields in some cases.[10]

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol offers a general procedure for the Buchwald-Hartwig amination of methyl 2-[(5-bromo-2-pyridyl)oxy]acetate.

  • In a glovebox, add methyl 2-[(5-bromo-2-pyridyl)oxy]acetate (1.0 equiv), the amine (1.2 equiv), and the base (e.g., sodium tert-butoxide, 1.4 equiv) to a dry reaction vessel.

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%).

  • Seal the vessel, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.[6]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly effective method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the pyridine ring.[11][12] This reaction is invaluable for the synthesis of conjugated enynes and other architecturally complex molecules.

The Sonogashira reaction is typically co-catalyzed by palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne for transmetalation.[11][13]

Sonogashira_Cycle cluster_2 Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-C≡CR(L_n)->Pd(0)L_n Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Alkyne Activation (HC≡CR, Base) Cu-C≡CR->Ar-Pd(II)-X(L_n) Transmetalation

Figure 3: Generalized Catalytic Cycle for the Sonogashira Coupling.

Comparative Performance of Catalytic Systems for Sonogashira Coupling

The efficiency of the Sonogashira coupling of bromopyridines is influenced by the choice of palladium and copper catalysts, ligand, base, and solvent.

| Palladium Catalyst | Ligand | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Typical Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | Terminal alkynes | up to 96 |[14] | | Pd(PPh₃)₂Cl₂ | - | CuI | Amine | Various | Room Temp to Reflux | Terminal alkynes | - |[15] | | Pd(OAc)₂ | DTBNpP | - | TMP | DMSO | Room Temp | 3-Ethynylpyridine | - |[15] |

Expert Insights:

While the classic Sonogashira conditions involve a copper co-catalyst, copper-free protocols have been developed to avoid potential homocoupling of the alkyne.[15][16] The use of N-heterocyclic carbene (NHC) ligands with palladium has also shown promise in stabilizing the catalyst and improving its activity.[16] The choice of amine base is crucial, as it not only neutralizes the HX byproduct but also facilitates the formation of the copper acetylide intermediate.[11] For substrates prone to decomposition at higher temperatures, room-temperature Sonogashira couplings are a valuable alternative.[15]

Representative Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of methyl 2-[(5-bromo-2-pyridyl)oxy]acetate.

  • To a reaction flask, add methyl 2-[(5-bromo-2-pyridyl)oxy]acetate (1.0 equiv), the terminal alkyne (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 5-10 mol%).

  • The flask is evacuated and backfilled with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Stir the reaction mixture at the desired temperature (room temperature to 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Conclusion

The cross-coupling of methyl 2-[(5-bromo-2-pyridyl)oxy]acetate is a powerful strategy for the synthesis of diverse and complex molecules with potential applications in drug discovery and materials science. This guide has provided a comparative analysis of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, highlighting key catalytic systems and offering practical experimental protocols. By understanding the nuances of each reaction and the factors that influence their outcomes, researchers can effectively navigate the synthetic challenges and unlock the full potential of this valuable building block. The continuous development of novel catalysts and ligands will undoubtedly further expand the scope and utility of these indispensable cross-coupling reactions.

References

  • ResearchGate. (n.d.). 2.2.1 Cross-Coupling Methods for Methylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • PubMed. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • PubMed. (2001, February 23). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Retrieved from [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • ACS Publications. (2020, May 6). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate

This document provides essential, step-by-step guidance for the safe and compliant disposal of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate (CAS No. 845890-35-9).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate (CAS No. 845890-35-9). As a compound utilized in specialized research and development, its unique chemical structure—incorporating a brominated pyridine ring—necessitates a rigorous and informed approach to waste management. Adherence to these protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Part 1: Core Principles—Hazard Identification and Waste Characterization

Before any disposal actions are taken, a thorough understanding of the compound's characteristics is essential. This initial assessment dictates every subsequent step in the waste management lifecycle.

Chemical Profile and Hazard Assessment

Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate is a halogenated organic compound.[1] Its primary disposal classification is determined by the presence of a carbon-bromine bond. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar brominated and pyridyl compounds indicate that it should be handled as a potentially hazardous substance. Likely hazards include skin, eye, and respiratory irritation, as well as potential acute toxicity if ingested or inhaled.[2][3][4]

Immediate Safety and Handling Precautions

All handling and preparation for disposal must occur under strict safety protocols to minimize exposure risk.

  • Personal Protective Equipment (PPE): At a minimum, chemical safety goggles, chemically resistant nitrile gloves, and a full-length lab coat are mandatory.[5][6]

  • Engineering Controls: All operations, including weighing, transferring, and preparing waste containers, must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[5][6][7]

Waste Characterization Summary

The following table summarizes the key properties of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate and their direct implications for disposal.

Property/ComponentClassificationDisposal Implication
Bromine Content Halogenated Organic CompoundMust be segregated into a dedicated "Halogenated Organic Waste" stream. [1][5][8] Mixing with non-halogenated waste is prohibited.[9]
Pyridine Moiety Heterocyclic Amine DerivativePyridine-containing wastes require careful handling and must be stored securely away from incompatible materials like acids and strong oxidizers.[10]
Physical State Solid or Liquid SolutionDetermines the type of waste container required (e.g., wide-mouth solid container vs. sealable liquid carboy).
Reactivity Generally StableAvoid mixing with strong acids, bases, or oxidizing agents in the waste container to prevent uncontrolled reactions.[8][11]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe collection, storage, and disposal of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate waste.

Step 1: Waste Segregation at the Source

Proper segregation is the most critical step in compliant chemical waste management.

  • Solid Waste: Collect all unused or contaminated solid Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate, along with contaminated items like weighing papers, gloves, and spatulas, in a designated, leak-proof container labeled for Halogenated Organic Solid Waste .[5][8]

  • Liquid Waste: Solutions containing Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate must be collected in a separate, sealable container designated for Halogenated Organic Liquid Waste .[5][8] This includes reaction mixtures, mother liquors, and solvent rinses.

Causality Note: Segregating halogenated waste is mandated because it requires specific high-temperature incineration with scrubbers to neutralize the resulting acidic gases (like hydrogen bromide) that are not present in non-halogenated waste streams.[12]

Step 2: Container Labeling

Clear and accurate labeling prevents accidental mixing of incompatible wastes and ensures proper handling by disposal personnel.

  • The waste container must be clearly labeled with the words "Hazardous Waste." [8]

  • List the full chemical name: "Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate." Do not use abbreviations.

  • Indicate the primary hazards (e.g., "Irritant," "Toxic").

  • Maintain a log of the contents, estimating the quantities of each component added to the container.[1]

Step 3: Interim Storage (Satellite Accumulation Area)

Waste containers must be stored safely within the laboratory pending pickup.

  • Store the sealed waste container in a designated satellite accumulation area. This area must be cool, dry, and well-ventilated.[5][8]

  • Ensure the container is kept tightly closed except when actively adding waste.[8]

  • For liquid waste, the use of secondary containment (i.e., placing the waste carboy inside a larger, chemically resistant tub) is mandatory to contain any potential leaks.[5]

Step 4: Arranging Final Disposal

Disposal of hazardous waste is strictly regulated and must be handled by certified professionals.

  • Never dispose of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate down the drain or in the regular trash.[7][8]

  • Follow your institution's specific procedures to arrange for waste collection by its Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][8]

Step 5: Decontamination of Empty Containers

Any "empty" container that once held the pure compound is still considered hazardous waste until properly decontaminated.

  • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[8]

  • Crucially, collect all rinsate and add it to your Halogenated Organic Liquid Waste container. [8] Only after this decontamination process can the container be disposed of as non-hazardous waste, according to your institution's policies.

Part 3: Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate, ensuring a systematic and compliant process from generation to final disposition.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Waste Generation (Pure compound, solutions, contaminated materials) B Characterize Waste: Contains Bromine? A->B C Segregate as HALOGENATED ORGANIC WASTE B->C Yes D Is waste solid or liquid? C->D E Collect in Labeled Halogenated SOLID Waste Container D->E Solid F Collect in Labeled Halogenated LIQUID Waste Container (with Secondary Containment) D->F Liquid G Store in Designated Satellite Accumulation Area E->G F->G H Arrange Pickup via EHS / Licensed Hazardous Waste Vendor G->H

Caption: Disposal workflow for Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate.

References

  • Safety Data Sheet Methyl acetate. Redox. [Link]

  • Methyl acetate Safety Data Sheet. chmsds. [Link]

  • Hazardous Waste Segregation. Unknown Source. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNMhi6LCpmnsx7fFR-CtVjwaPgrzdq4Rv38VH49xECVmLyGspFfDafVlZS7M3EgdBzcyoGMy4nkfsNCIXeNfolXm98354vgvbxL_6404va1VibcH3B1JWoXcngk_QwJ8lr8gVz_BM8WbeVjkZ866KqU6_zNOtWSUV6xcClDKfM043h4VNqOaVq8_sqN1LcNb9hBrYgTwoMf_vtxk4h5dvpVQO2upNZ-CktNxUTIp9rwk-J]
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US EPA. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Bromine in orgo lab SOP. Environmental Health and Safety at Providence College. [Link]

  • Standard Operating Procedure for Bromine and Compounds. Washington State University. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • MSDS of Methyl 2-bromo-2-(4-methoxyphenyl)acetate. Capot Chemical. [Link]

  • Methyl 2-(5-bromo-2-hydroxyphenyl)acetate. PubChem. [Link]

  • Laboratory Waste Disposal Guidelines. Unknown Source. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-Zeqao66t9bhbr8sMO80NjWIKvasTfznvTSwxCwePUXRKZTMIHznwTxcs7QnFjqw2xwjmC23beRoWXHmXByQx7WIAzUfjeNcDnx8IvoRnE7DnSNUnUCy7B84jw-TpZORa7hF_89nyttVGHQIJP-1gXXVkizMM2NUma8TLpXfMvEtYtu3dFqC4R5mLjJdu5uZVYL5gHLiilCtKsfFEkjge1F8u]
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate

In the dynamic landscape of pharmaceutical and chemical research, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of all laboratory pers...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical and chemical research, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of all laboratory personnel. This guide provides essential, immediate safety and logistical information for handling Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate, a brominated pyridine derivative. As Senior Application Scientists, our goal is to empower you with the knowledge to manage this chemical safely, from initial handling to final disposal, thereby fostering a robust culture of safety within your laboratory.

Understanding the Risks: A Proactive Approach to Safety

Given its structure, Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate should be treated as a hazardous substance. The presence of a brominated pyridine ring suggests potential toxicity, and the acetate group may cause irritation.[6][7] Therefore, it is prudent to assume the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[8][9] Minimizing exposure is the paramount principle.[2][4]

Core Directive: Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE).[2][6] The following PPE is mandatory when handling Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and potential vapors. Standard safety glasses are insufficient; chemical splash goggles are required.[4][6][10]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[6][10][11] Always inspect gloves for tears or punctures before use. Double gloving may be appropriate for larger quantities or prolonged handling.
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, is essential to protect against skin contact.[6][10]
Respiratory Chemical Fume HoodAll handling of this compound should occur within a certified chemical fume hood to minimize inhalation of vapors.[4][6][10] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, and this requires enrollment in a respiratory protection program.[11]
Operational Plan: From Receipt to Disposal

A systematic approach to handling Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate is crucial for maintaining a safe laboratory environment.

1. Preparation and Handling:

  • Pre-Handling Check: Before starting any work, ensure that safety showers and eyewash stations are accessible and operational.[2][12]

  • Engineering Controls: Always work within a properly functioning and certified laboratory chemical fume hood.[4][6][10]

  • Weighing and Transfer: When weighing the solid compound, do so within the fume hood to contain any dust. Use appropriate tools to transfer the material, minimizing the creation of dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

2. Spill Response:

  • Minor Spills: For a small spill contained within the fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[12][13] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[14]

  • Major Spills: In the event of a larger spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) office.[11]

3. Emergency Procedures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[10][15]

  • Skin Contact: Wash the affected area thoroughly with soap and water.[8][10] Remove any contaminated clothing.[12][13] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][15]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_wash Remove PPE & Wash Hands cleanup_dispose->cleanup_wash

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate
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